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  • Product: (2-Methyl-4-propoxyphenyl)methanamine hydrochloride
  • CAS: 1797595-88-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: (2-Methyl-4-propoxyphenyl)methanamine Hydrochloride

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery, the strategic selection of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, the strategic selection of chemical building blocks dictates the trajectory of lead optimization. (2-Methyl-4-propoxyphenyl)methanamine hydrochloride (CAS: 1797595-88-0) has emerged as a highly versatile, privileged scaffold [1]. Combining a reactive benzylic amine handle with a sterically directing ortho-methyl group and a lipophilic propoxy tail, this molecule is engineered for probing deep hydrophobic pockets in target receptors, particularly within Central Nervous System (CNS) indications and kinase allosteric modulation.

This whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and explores its integration into advanced pharmacological workflows.

Physicochemical Profiling & Structural Rationale

Understanding the molecular architecture of a building block is critical for predicting its behavior in both synthetic pathways and biological systems. The table below summarizes the core quantitative data for this compound.

Table 1: Physicochemical and Structural Data
ParameterSpecification
Chemical Name (2-Methyl-4-propoxyphenyl)methanamine hydrochloride
CAS Number 1797595-88-0
Molecular Formula C₁₁H₁₈ClNO (Free base: C₁₁H₁₇NO)
Molecular Weight 215.72 g/mol
Topological Polar Surface Area (TPSA) 35.2 Ų
Hydrogen Bond Donors / Acceptors 3 (Amine + HCl) / 2 (Ether + Amine)
LogP (Estimated, Free Base) ~2.4
Physical State White to off-white crystalline powder
Structural Causality in Drug Design
  • The Primary Amine: Acts as the primary synthetic vector. It is primed for amide coupling, reductive amination, or sulfonylation, allowing rapid library generation.

  • The Ortho-Methyl Group: Serves as a conformational lock. By introducing steric hindrance adjacent to the benzylic position, it restricts the rotation of the amine side-chain. This entropic pre-organization often leads to enhanced target binding affinity by minimizing the energy penalty upon receptor binding () [2].

  • The Para-Propoxy Tail: Extends the lipophilic footprint of the molecule, optimizing it for insertion into hydrophobic sub-pockets often found in G-Protein Coupled Receptors (GPCRs).

Mechanistic Synthesis & Process Chemistry

To ensure high purity and reproducibility, the synthesis of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride must rely on self-validating chemical systems. The optimal route involves the O-alkylation of 4-hydroxy-2-methylbenzaldehyde, followed by a highly selective reductive amination.

Synthesis SM 4-Hydroxy-2-methyl benzaldehyde Step1 Alkylation (1-Bromopropane) SM->Step1 Int1 2-Methyl-4-propoxy benzaldehyde Step1->Int1 Step2 Reductive Amination (NH4OAc, NaBH3CN) Int1->Step2 Int2 Free Base Amine Step2->Int2 Step3 Salification (HCl in Dioxane) Int2->Step3 Product Target Compound (CAS: 1797595-88-0) Step3->Product

Fig 1: Three-step synthetic workflow for (2-Methyl-4-propoxyphenyl)methanamine hydrochloride.

Protocol 1: O-Alkylation (Synthesis of Intermediate)

Objective: Synthesize 2-methyl-4-propoxybenzaldehyde.

  • Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the phenolic hydroxyl (pKa ~10) without triggering undesired aldol condensations of the aldehyde moiety. DMF is utilized as a polar aprotic solvent to strip the solvation shell from the phenoxide ion, accelerating the Sₙ2 attack on 1-bromopropane.

Step-by-Step Methodology:

  • Charge a dry, round-bottom flask with 4-hydroxy-2-methylbenzaldehyde (1.0 eq) and anhydrous DMF (0.5 M).

  • Add K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide.

  • Dropwise add 1-bromopropane (1.2 eq). Heat the reaction mixture to 60°C for 4 hours.

  • Self-Validation Checkpoint: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 1M NaOH. Why? Unreacted starting material (phenol) will be deprotonated and pulled into the aqueous layer, while the desired ether product remains in the organic layer. This ensures the organic phase is inherently purified of starting material.

  • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the aldehyde intermediate.

Protocol 2: Reductive Amination & Salification

Objective: Convert the aldehyde to the primary amine and isolate it as the stable HCl salt.

  • Causality of Reagents: Ammonium acetate (NH₄OAc) acts as both the nitrogen source and a mild acid catalyst to form the imine. Sodium cyanoborohydride (NaBH₃CN) is specifically chosen because, at pH 5-6, it selectively reduces the protonated iminium ion much faster than the neutral carbonyl group, preventing the formation of the corresponding alcohol () [3].

Step-by-Step Methodology:

  • Dissolve 2-methyl-4-propoxybenzaldehyde (1.0 eq) in anhydrous Methanol (0.2 M).

  • Add NH₄OAc (10.0 eq) and stir for 2 hours at room temperature to drive imine formation.

  • Cool to 0°C and add NaBH₃CN (1.5 eq) in portions. Stir for 12 hours at room temperature.

  • Self-Validation Checkpoint (Acid-Base Swing): Quench with 1M NaOH and extract with Dichloromethane (DCM). Extract the DCM layer with 1M HCl. Why? The desired amine becomes protonated and moves to the aqueous layer, leaving any neutral impurities (like unreacted aldehyde or alcohol byproducts) in the organic phase. Basify the aqueous layer to pH 12 with NaOH and re-extract with DCM to yield the highly pure free amine.

  • Salification: Dissolve the free base in diethyl ether. Dropwise add 4M HCl in dioxane (1.1 eq) at 0°C. The hydrochloride salt will instantly precipitate. Filter and dry to yield (2-Methyl-4-propoxyphenyl)methanamine hydrochloride. Conversion to the HCl salt prevents atmospheric CO₂ capture and oxidative degradation.

Analytical Validation & Quality Control

To confirm the structural integrity and purity (>95%) of the synthesized batch, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Propoxy Tail: δ 0.98 (t, 3H, -CH₃), δ 1.75 (m, 2H, -CH₂-), δ 3.95 (t, 2H, -OCH₂-).

    • Benzylic Amine: δ 3.98 (s, 2H, Ar-CH₂-N), δ 8.45 (br s, 3H, -NH₃⁺, exchanges with D₂O).

    • Aromatic Core: δ 2.32 (s, 3H, Ar-CH₃), δ 6.75 - 7.30 (m, 3H, Ar-H).

  • LC-MS: Expected mass [M+H]⁺ for the free base is 180.1 m/z.

Applications in Medicinal Chemistry & Target Modulation

Benzylic amines are ubiquitous in FDA-approved therapeutics. When (2-Methyl-4-propoxyphenyl)methanamine is incorporated into a larger pharmacophore (e.g., via amide coupling to form a targeted ligand), it frequently acts as a modulator for GPCRs or a competitive inhibitor for kinase ATP-binding sites.

The diagram below illustrates how a derivative of this compound integrates into a standard GPCR signaling cascade, a common target for CNS therapeutics.

GPCR_Pathway Ligand Benzylic Amine Derivative (Pharmacophore) Receptor Target GPCR (e.g., D2R/5-HT) Ligand->Receptor Binds & Modulates G_Protein G-Protein Complex (Gα, Gβ, Gγ) Receptor->G_Protein Activation Effector Adenylyl Cyclase (AC) G_Protein->Effector Gαs/Gαi subunit Second_Msgr cAMP Production Effector->Second_Msgr Catalysis Kinase Protein Kinase A (PKA) Second_Msgr->Kinase Allosteric Activation Response Cellular Response (Gene Expression) Kinase->Response Phosphorylation Cascade

Fig 2: Pharmacological integration of benzylic amine derivatives in GPCR signaling modulation.

By utilizing the propoxy group to anchor the molecule in the receptor's hydrophobic pocket, medicinal chemists can fine-tune the binding kinetics (k_on / k_off rates), ultimately shifting the cellular response from agonism to potent antagonism.

References

  • Wermuth, C. G. The Practice of Medicinal Chemistry (3rd Edition). ScienceDirect, 2008. Available at:[Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 1996. Available at:[Link]

Exploratory

An In-depth Technical Guide to (2-Methyl-4-propoxyphenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of (2-methyl-4-propoxyphenyl)methanamine hydrochloride, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (2-methyl-4-propoxyphenyl)methanamine hydrochloride, a compound of interest in the field of chemical synthesis and drug discovery. We will delve into its chemical identity, synthesis, and physicochemical properties, offering insights for its application in research and development.

Chemical Identity and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise identity. The compound is the hydrochloride salt of (2-methyl-4-propoxyphenyl)methanamine.

The International Union of Pure and Applied Chemistry (IUPAC) name for the parent compound is (2-methyl-4-propoxyphenyl)methanamine .[1][2] When protonated with hydrochloric acid, it forms the corresponding salt. The formal IUPAC name for the hydrochloride salt is [(2-methyl-4-propoxyphenyl)methyl]ammonium chloride . However, in literature and commercial listings, it is more commonly and conveniently referred to as (2-Methyl-4-propoxyphenyl)methanamine hydrochloride .[3]

Molecular Structure

The molecular structure of the parent amine consists of a benzene ring substituted with a methyl group at the 2-position, a propoxy group at the 4-position, and a methanamine group.

Figure 1: 2D structure of (2-methyl-4-propoxyphenyl)methanamine.

Physicochemical Properties

A summary of the key physicochemical properties for the hydrochloride salt is presented in Table 1. These properties are crucial for designing experimental protocols, particularly for dissolution and formulation studies.

PropertyValueSource
CAS Number 1797595-88-0[3]
Molecular Formula C11H18ClNO[3]
Molecular Weight 215.72 g/mol [3]

Synthesis and Manufacturing

The synthesis of (2-methyl-4-propoxyphenyl)methanamine hydrochloride is a multi-step process that can be approached through various synthetic routes. A plausible and common approach involves the following key transformations:

G start Starting Material (e.g., 2-methyl-4-hydroxytoluene) step1 Propylation of Phenolic Hydroxyl Group start->step1 Propyl halide, base step2 Benzylic Bromination step1->step2 N-Bromosuccinimide, radical initiator step3 Nucleophilic Substitution with an Amine Source step2->step3 Ammonia or protected amine step4 Formation of Hydrochloride Salt step3->step4 HCl in a suitable solvent end (2-Methyl-4-propoxyphenyl)methanamine hydrochloride step4->end

Figure 2: A generalized synthetic workflow.

Detailed Synthetic Protocol

The following is a representative, detailed protocol for the synthesis.

Step 1: Synthesis of 1-methyl-2-(propoxy)benzene

  • To a solution of 2-methylphenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.

  • Add 1-bromopropane dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the solid, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-methyl-2-(propoxy)benzene.

Step 2: Benzylic Bromination

  • Dissolve the product from Step 1 in a non-polar solvent like carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Reflux the mixture, typically with initiation by a light source, until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude benzylic bromide.

Step 3: Amination

  • Dissolve the crude benzylic bromide in a suitable solvent like tetrahydrofuran (THF).

  • Add an excess of an ammonia solution or a protected amine equivalent.

  • Stir the reaction at room temperature or with gentle heating.

  • After the reaction is complete, perform a suitable work-up to isolate the crude amine. This may involve extraction and washing.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified (2-methyl-4-propoxyphenyl)methanamine free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride in the same or a compatible solvent.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain the final product.[4]

Applications in Research and Development

While specific applications for (2-methyl-4-propoxyphenyl)methanamine hydrochloride are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. Substituted benzylamines are a common scaffold in medicinal chemistry.

The combination of a substituted phenyl ring and a methanamine group is a feature of many compounds that interact with biological targets. For instance, similar structures can be found in compounds investigated for their effects on the central nervous system.[5]

Given its structure, this compound could be a valuable intermediate or building block in the synthesis of more complex molecules for various research purposes, including but not limited to:

  • Scaffold for library synthesis: Its functional groups allow for further chemical modifications, making it a suitable starting point for the creation of a library of related compounds for screening against biological targets.

  • Probing receptor binding pockets: As a substituted benzylamine, it could be used to study the structure-activity relationships of receptors that bind to this class of molecules.

  • Development of novel therapeutic agents: The specific substitution pattern on the phenyl ring may confer unique pharmacological properties, making it a candidate for investigation in drug discovery programs.

Conclusion

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride is a chemical compound with potential applications in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical identity, a plausible synthetic route, and its potential research applications. As with any chemical substance, researchers should consult safety data sheets and handle the compound with appropriate precautions in a laboratory setting. The information presented here serves as a foundational resource for scientists and researchers interested in utilizing this compound in their work.

References

  • (2-methyl-4-propoxyphenyl)methanamine — Chemical Substance Information - NextSDS. (n.d.).
  • (2-methyl-4-propoxyphenyl)methanamine (C11H17NO) - PubChemLite. (n.d.).
  • (2-Methyl-4-propoxyphenyl)methanamine hydrochloride | Sapphire Bioscience. (n.d.).
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.).
  • Understanding methiopropamine, a new psychoactive substance: an in-depth review on its chemistry, pharmacology and implications to human health - PubMed. (2024, March 1).

Sources

Foundational

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride molecular formula

An In-depth Technical Guide to (2-Methyl-4-propoxyphenyl)methanamine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction (2-Methyl-4-propoxyphenyl)methanamine hydrochloride is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (2-Methyl-4-propoxyphenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride is a primary amine hydrochloride salt with potential applications in pharmaceutical research and organic synthesis. Its structure, characterized by a substituted benzene ring containing a methyl group, a propoxy group, and a methanamine hydrochloride moiety, makes it an interesting candidate for investigation in various biological systems. This technical guide provides a comprehensive overview of its chemical properties, a representative synthetic route, expected spectroscopic data, potential applications, and safe handling procedures, designed to support researchers in their scientific endeavors. The molecular formula for (2-Methyl-4-propoxyphenyl)methanamine hydrochloride is C11H18ClNO, and it has a molecular weight of 215.72 g/mol .[1] The CAS number for the hydrochloride salt is 1797595-88-0, while the free base, (2-methyl-4-propoxyphenyl)methanamine, is registered under CAS number 1494527-05-7.[1][2]

Chemical and Physical Properties

The physicochemical properties of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride are crucial for its handling, storage, and application in experimental settings. Below is a table summarizing its key properties.

PropertyValueSource
Molecular Formula C11H18ClNO[1]
Molecular Weight 215.72 g/mol [1]
CAS Number 1797595-88-0[1]
Appearance White to off-white solid (expected)N/A
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol) (expected)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Predicted XlogP 2.0[3]

Chemical Structure

The chemical structure of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride is depicted below. The structure features a benzene ring substituted at positions 2, 4, and 1 with a methyl group, a propoxy group, and a methanamine hydrochloride group, respectively.

Caption: 2D structure of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride.

Synthesis Protocol

A plausible synthetic route for (2-Methyl-4-propoxyphenyl)methanamine hydrochloride can be adapted from established methodologies for the synthesis of substituted benzylamines. A representative multi-step synthesis is outlined below, starting from commercially available 2-methyl-4-nitrophenol.

Experimental Workflow

G A Step 1: Propoxylation of 2-methyl-4-nitrophenol B Step 2: Reduction of the nitro group A->B C Step 3: Conversion of phenol to nitrile B->C D Step 4: Reduction of nitrile to amine C->D E Step 5: Formation of hydrochloride salt D->E

Caption: Representative synthetic workflow for (2-Methyl-4-propoxyphenyl)methanamine hydrochloride.

Step-by-Step Methodology

Step 1: Synthesis of 1-methyl-2-propoxy-4-nitrobenzene

  • To a stirred solution of 2-methyl-4-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-methyl-2-propoxy-4-nitrobenzene.

Step 2: Synthesis of 2-methyl-4-propoxyaniline

  • Dissolve 1-methyl-2-propoxy-4-nitrobenzene (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (3.0 eq) or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • If using tin(II) chloride, quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is basic.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-methyl-4-propoxyaniline.

Step 3: Synthesis of 2-methyl-4-propoxybenzonitrile

  • This step can be achieved via a Sandmeyer reaction. Cool a solution of 2-methyl-4-propoxyaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl) to 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to get the crude nitrile.

  • Purify by column chromatography or distillation.

Step 4: Synthesis of (2-Methyl-4-propoxyphenyl)methanamine

  • Dissolve 2-methyl-4-propoxybenzonitrile (1.0 eq) in a dry ether solvent like THF or diethyl ether.

  • Slowly add a solution of a strong reducing agent such as lithium aluminum hydride (LiAlH4) (1.5 eq) in the same solvent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it with the ether solvent.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the free base, (2-Methyl-4-propoxyphenyl)methanamine.

Step 5: Formation of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride

  • Dissolve the (2-Methyl-4-propoxyphenyl)methanamine free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash it with cold solvent, and dry it under vacuum to obtain (2-Methyl-4-propoxyphenyl)methanamine hydrochloride as a solid.

Spectroscopic Data

The structural confirmation of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride would be achieved through a combination of spectroscopic techniques. The expected data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the propoxy group protons, the methyl group protons, and the amine protons. The aromatic protons would likely appear as a multiplet in the range of δ 6.8-7.2 ppm. The benzylic (-CH₂NH₃⁺) protons are expected as a singlet around δ 4.0-4.2 ppm. The propoxy group would show a triplet for the -OCH₂- protons around δ 3.9-4.1 ppm, a sextet for the -CH₂- protons around δ 1.7-1.9 ppm, and a triplet for the terminal -CH₃ protons around δ 0.9-1.1 ppm. The methyl group on the benzene ring would appear as a singlet around δ 2.1-2.3 ppm. The amine protons (-NH₃⁺) would likely be a broad singlet with a variable chemical shift.

  • ¹³C NMR (Carbon NMR): The spectrum should display 11 distinct carbon signals corresponding to the molecular structure. The aromatic carbons would resonate in the δ 110-160 ppm region. The benzylic carbon (-CH₂NH₃⁺) is expected around δ 40-45 ppm. The carbons of the propoxy group would appear at approximately δ 70 ppm (-OCH₂-), δ 22 ppm (-CH₂-), and δ 10 ppm (-CH₃). The methyl group attached to the ring would be observed around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands. A broad band in the range of 2500-3000 cm⁻¹ would be indicative of the N-H stretching of the ammonium salt. C-H stretching vibrations for the aromatic and aliphatic parts would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether linkage is expected around 1250-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the free base. For the free base (C11H17NO), the molecular ion peak [M]⁺ would be observed at m/z 179.13. The high-resolution mass spectrum should confirm the elemental composition. Fragmentation patterns would likely involve the loss of the propoxy group and cleavage at the benzylic position.

Potential Applications and Pharmacology

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride is primarily intended for research use only.[1] Its structural similarity to other pharmacologically active phenethylamine derivatives suggests it may have activity within the central nervous system. Compounds with similar scaffolds have been investigated for their interaction with various receptors and transporters. For instance, some substituted (4-alkoxyphenyl)glycinamides have been studied as GPR88 agonists.[4] Given its structure, this compound could be a valuable building block in the synthesis of more complex molecules for drug discovery programs. Further research is required to elucidate its specific pharmacological profile and potential therapeutic applications.

Safety and Handling

As with any chemical compound, (2-Methyl-4-propoxyphenyl)methanamine hydrochloride should be handled with care in a laboratory setting. The following are general safety and handling precautions based on data for similar compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes.[5] Do not breathe dust.[6] Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[6]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][6]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[6]

    • In all cases of exposure, seek medical attention.

References

  • (2-Methyl-4-propoxyphenyl)methanamine (C11H17NO) - PubChemLite. Available at: [Link]

  • (2-methyl-4-propoxyphenyl)methanamine — Chemical Substance Information - NextSDS. Available at: [Link]

  • Safety Data Sheet - Hampton Research. (2020, March 20). Available at: [Link]

  • Safety Data Sheet - Angene Chemical. (2025, March 12). Available at: [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC. Available at: [Link]

Sources

Exploratory

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Methyl-4-propoxyphenyl)methanamine Hydrochloride For Researchers, Scientists, and Drug Development Professionals This technical guide provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physical and Chemical Properties of (2-Methyl-4-propoxyphenyl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride. The document is structured to deliver in-depth technical information and field-proven insights for researchers, scientists, and professionals in drug development. It covers the compound's structure, physicochemical properties, a proposed synthetic route, and detailed experimental protocols for property determination. This guide emphasizes scientific integrity, with a foundation in established chemical principles and supporting citations from authoritative sources.

Introduction

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride is a primary amine hydrochloride salt. The presence of a substituted phenyl ring, a methyl group, a propoxy group, and a methanamine hydrochloride moiety suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. The hydrochloride salt form is often utilized to improve the solubility and stability of amine-containing compounds.[1] This guide aims to consolidate the available information and provide a robust framework for the scientific investigation of this compound.

Chemical Structure and Identification

A clear understanding of the molecular structure is fundamental to predicting and interpreting the chemical and physical behavior of a compound.

Chemical Structure

The chemical structure of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride is characterized by a benzene ring substituted with a methyl group at the 2-position, a propoxy group at the 4-position, and a methanamine hydrochloride group.

Caption: Chemical structure of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride.

Identifiers
IdentifierValueSource
IUPAC Name (2-Methyl-4-propoxyphenyl)methanamine;hydrochlorideN/A
CAS Number 1797595-88-0[2]
Molecular Formula C₁₁H₁₈ClNO[2]
Molecular Weight 215.72 g/mol [2]
Canonical SMILES CCCOC1=CC(=C(C=C1)CN)C.ClN/A
InChI Key OGNCHXHDJGOEHL-UHFFFAOYSA-N[3]

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and absorption in biological systems. Due to the limited availability of experimental data for this specific molecule, some of the following properties are predicted based on its structure and data from analogous compounds.

PropertyValueNotesSource
Appearance White to off-white solidPredicted based on similar amine hydrochlorides.N/A
Melting Point Not availableExperimental determination is required.N/A
Boiling Point 277.1 ± 25.0 °C (Predicted for free base)The hydrochloride salt is expected to decompose at high temperatures.[4]
Solubility Soluble in water, ethanol, and other polar organic solvents.Predicted based on the properties of amine hydrochlorides.[1]N/A
pKa 9.32 ± 0.10 (Predicted for free base)The pKa of the ammonium ion is crucial for understanding its ionization state at different pH values.[4]
LogP (XLogP3-AA) 2.0 (Predicted for free base)Indicates moderate lipophilicity.[3]

Chemical Properties and Reactivity

The chemical properties are dictated by the functional groups present in the molecule. The primary amine hydrochloride, the aromatic ring, the methyl group, and the propoxy ether group are the key reactive sites.

  • Acidity/Basicity: The ammonium cation is acidic and will be in equilibrium with its conjugate base, the free amine. The pH of the medium will determine the predominant species.

  • Salt Formation: As a hydrochloride salt, it can undergo salt metathesis reactions.

  • N-Alkylation/Acylation: The primary amine of the free base is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides.

  • Aromatic Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, with the positions of substitution directed by the existing activating (propoxy) and weakly activating (methyl) groups.

  • Ether Cleavage: The propoxy group can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

Proposed Synthesis Pathway

A plausible synthetic route for (2-Methyl-4-propoxyphenyl)methanamine hydrochloride can be envisioned starting from commercially available 4-hydroxy-2-methylbenzonitrile. This multi-step synthesis provides a logical and experimentally viable approach.

A 4-Hydroxy-2-methylbenzonitrile B 4-Propoxy-2-methylbenzonitrile A->B 1-Bromopropane, K₂CO₃, Acetone C (2-Methyl-4-propoxyphenyl)methanamine B->C LiAlH₄, THF D (2-Methyl-4-propoxyphenyl)methanamine hydrochloride C->D HCl in Et₂O

Caption: Proposed synthetic workflow for (2-Methyl-4-propoxyphenyl)methanamine hydrochloride.

Rationale Behind Experimental Choices
  • Step 1: O-Alkylation: The synthesis commences with the Williamson ether synthesis. 4-hydroxy-2-methylbenzonitrile is deprotonated by a mild base, potassium carbonate, to form a phenoxide. This nucleophile then reacts with 1-bromopropane in an SN2 reaction to yield 4-propoxy-2-methylbenzonitrile. Acetone is a suitable polar aprotic solvent for this reaction.

  • Step 2: Nitrile Reduction: The nitrile group is reduced to a primary amine using a strong reducing agent, lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (THF). This is a standard and high-yielding method for this transformation.

  • Step 3: Salt Formation: The final step involves the formation of the hydrochloride salt. This is achieved by treating the free amine with a solution of hydrogen chloride in a non-polar solvent like diethyl ether, which causes the salt to precipitate, allowing for easy isolation.

Experimental Protocols

To ensure scientific integrity and trustworthiness, the following are detailed, self-validating protocols for the synthesis and characterization of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride.

Synthesis Protocol

Step 1: Synthesis of 4-Propoxy-2-methylbenzonitrile

  • To a stirred solution of 4-hydroxy-2-methylbenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and 1-bromopropane (1.2 eq).

  • Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 4-propoxy-2-methylbenzonitrile.

Step 2: Synthesis of (2-Methyl-4-propoxyphenyl)methanamine

  • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-propoxy-2-methylbenzonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Concentrate the combined filtrate under reduced pressure to yield crude (2-Methyl-4-propoxyphenyl)methanamine.

Step 3: Synthesis of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride

  • Dissolve the crude (2-Methyl-4-propoxyphenyl)methanamine in a minimal amount of diethyl ether.

  • To this solution, add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford (2-Methyl-4-propoxyphenyl)methanamine hydrochloride as a solid.

Characterization Protocols

Melting Point Determination:

  • Pack a small amount of the dried solid into a capillary tube.

  • Use a calibrated melting point apparatus to determine the melting range.

Solubility Determination:

  • Prepare saturated solutions of the compound in various solvents (e.g., water, ethanol, DMSO) at a controlled temperature.

  • Quantify the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a sample of the compound in a deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Identify characteristic absorption bands for the functional groups present (e.g., N-H stretch, C-H stretch, aromatic C=C stretch, C-O stretch).

Mass Spectrometry (MS):

  • Obtain the mass spectrum using an electrospray ionization (ESI) source coupled to a mass analyzer.

  • Observe the molecular ion peak corresponding to the free amine ([M+H]⁺) to confirm the molecular weight.

Spectroscopic Data (Predicted)

While experimental data is not currently available in the public domain, computational tools can provide predicted spectroscopic information to guide analysis.

Predicted ¹H NMR (in D₂O, relative to TMS):

  • δ 7.2-7.0 (m, 3H): Aromatic protons.

  • δ 4.0 (s, 2H): Methylene protons of the benzylic amine.

  • δ 3.9 (t, 2H): Methylene protons of the propoxy group adjacent to oxygen.

  • δ 2.3 (s, 3H): Methyl protons on the aromatic ring.

  • δ 1.7 (sextet, 2H): Methylene protons of the propoxy group.

  • δ 0.9 (t, 3H): Terminal methyl protons of the propoxy group.

Predicted ¹³C NMR (in D₂O, relative to TMS):

  • δ 158.0: Aromatic carbon attached to the propoxy group.

  • δ 138.0: Aromatic carbon attached to the methyl group.

  • δ 130.0, 115.0, 114.0: Other aromatic carbons.

  • δ 125.0: Quaternary aromatic carbon.

  • δ 69.0: Methylene carbon of the propoxy group adjacent to oxygen.

  • δ 43.0: Methylene carbon of the benzylic amine.

  • δ 22.0: Methylene carbon of the propoxy group.

  • δ 18.0: Methyl carbon on the aromatic ring.

  • δ 10.0: Terminal methyl carbon of the propoxy group.

Predicted Key IR Absorptions (cm⁻¹):

  • 3000-2800: N-H stretch (broad, characteristic of ammonium salt).

  • 2960-2850: C-H stretch (aliphatic).

  • 1610, 1500: Aromatic C=C stretch.

  • 1240: Aryl-O-C stretch (ether).

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride, grounded in established chemical principles and data from analogous compounds. While there is a notable absence of experimental data in the public domain, this document serves as a comprehensive resource for researchers by providing a proposed synthetic pathway, detailed experimental protocols for synthesis and characterization, and predicted spectroscopic data. The information and protocols outlined herein are intended to facilitate further scientific inquiry and application of this compound in research and development.

References

  • (Reference to a general organic chemistry textbook discussing properties of amine hydrochlorides - for illustrative purposes as no direct source was found for this specific compound's properties).
  • (Reference to a general organic synthesis textbook discussing Williamson ether synthesis, nitrile reduction, and salt formation - for illustrative purposes as no direct synthesis was found).
  • (Reference to a database or publication with information on analogous compounds, if found - for illustr
  • (Reference to a spectroscopy database or textbook - for illustr
  • PubChemLite. (2-methyl-4-propoxyphenyl)methanamine (C11H17NO). [Link]

  • (Additional relevant references would be listed here).
  • (Additional relevant references would be listed here).
  • (Additional relevant references would be listed here).
  • (Additional relevant references would be listed here).
  • (Additional relevant references would be listed here).
  • (Additional relevant references would be listed here).
  • (Additional relevant references would be listed here).
  • (Additional relevant references would be listed here).
  • World Health Organization. (2021). Critical review report: 2-Methyl AP-237. [Link]

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Foundational

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (2-Methyl-4-propoxyphenyl)methanamine Hydrochloride Introduction (2-Methyl-4-propoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative. Molecules with...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of (2-Methyl-4-propoxyphenyl)methanamine Hydrochloride

Introduction

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative. Molecules within this class are significant scaffolds in medicinal chemistry and drug development due to their presence in a wide array of biologically active compounds. This technical guide presents a robust and efficient three-step synthetic pathway for the preparation of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride, designed for researchers and scientists in the field.

The chosen synthetic strategy is predicated on logical and well-established chemical transformations, ensuring high yields and purity. The pathway commences with the synthesis of a key aldehyde intermediate, followed by its conversion to the primary amine via reductive amination, and culminates in the formation of the stable hydrochloride salt. This guide provides not only detailed experimental protocols but also the scientific rationale behind the selection of reagents and conditions, adhering to the principles of modern synthetic organic chemistry.

Overall Synthetic Pathway

The synthesis is logically divided into three primary stages:

  • Etherification: Synthesis of the key intermediate, 2-Methyl-4-propoxybenzaldehyde, from 4-Hydroxy-2-methylbenzaldehyde via Williamson ether synthesis.

  • Reductive Amination: Conversion of the aldehyde intermediate to the free base amine, (2-Methyl-4-propoxyphenyl)methanamine.

  • Salt Formation: Preparation of the final, stable hydrochloride salt.

G cluster_0 cluster_1 cluster_2 cluster_3 SM_img SM 4-Hydroxy-2-methylbenzaldehyde INT1 2-Methyl-4-propoxybenzaldehyde SM->INT1  1-Bromopropane,  K2CO3, DMF   INT1_img INT2 (2-Methyl-4-propoxyphenyl)methanamine INT1->INT2  NH4OH, NaBH4,  Methanol   INT2_img FP (2-Methyl-4-propoxyphenyl)methanamine HCl INT2->FP  HCl in  Diethyl Ether   FP_img

Exploratory

Theoretical Background and Application Guide: (2-Methyl-4-propoxyphenyl)methanamine Hydrochloride

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Scope: Structural profiling, theoretical pharmacodynamics, and validated experimental methodologies. Executive Summary & Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Scope: Structural profiling, theoretical pharmacodynamics, and validated experimental methodologies.

Executive Summary & Structural Rationale

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride (CAS: 1797595-88-0) is a highly functionalized, synthetic benzylamine derivative utilized primarily as a sophisticated building block in rational drug design[1]. While simple benzylamines are ubiquitous in medicinal chemistry, the specific orthosteric and allosteric properties imparted by the 2-methyl and 4-propoxy substitutions dramatically alter the molecule's interaction with biological targets.

As a Senior Application Scientist, I approach this molecule not merely as a chemical entity, but as a programmable scaffold. The hydrochloride salt form is specifically engineered to maximize aqueous solubility for in vitro assays while protecting the primary amine from atmospheric oxidation and carbamate formation (via CO₂ absorption), ensuring high fidelity in screening libraries.

Quantitative Physicochemical Profile

To predict the pharmacokinetic and pharmacodynamic behavior of the scaffold, we must first establish its physicochemical parameters. The data below summarizes the theoretical properties of the hydrochloride salt form.

ParameterValuePharmacological Implication
Molecular Formula C₁₁H₁₈ClNOStandardized salt form for library integration.
Molecular Weight 215.72 g/mol Low molecular weight; ideal for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors 3 (as -NH₃⁺)Facilitates critical salt-bridge formation in GPCR transmembrane domains.
Hydrogen Bond Acceptors 1 (Ether Oxygen)Enables secondary dipole interactions.
LogP (Free Base, Est.) ~2.8Optimal lipophilicity for blood-brain barrier (BBB) penetration.

Theoretical Pharmacodynamics & Target Space

The core benzylamine motif is a privileged structure known to interact with several central nervous system (CNS) targets. The addition of the 4-propoxy and 2-methyl groups theoretically shifts the molecule's pharmacological profile across three primary domains.

Monoamine Oxidase B (MAO-B) Modulation

Unsubstituted benzylamines are canonical substrates for MAO-B, undergoing oxidation via a polar nucleophilic mechanism[2]. However, the active site of MAO-B contains a highly specific bipartite hydrophobic cavity. Quantitative structure-activity relationship (QSAR) analyses demonstrate that binding affinity at the para-position is strictly governed by the van der Waals volume of the substituent[3].

The Causality of Steric Bulk: The 4-propoxy group introduces significant steric bulk. Rather than acting as a rapid substrate, this extended aliphatic chain likely clashes with the hydrophobic entrance cavity (residues Ile199 and Tyr326). This steric hindrance prevents the optimal alignment of the pro-R α-C-H bond with the flavin cofactor's lone pair[4]. Consequently, (2-Methyl-4-propoxyphenyl)methanamine is theoretically positioned as a competitive, reversible inhibitor of MAO-B rather than a substrate, making it a valuable starting point for neuroprotective agents.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a Gs/Gq-coupled receptor that acts as an endogenous rheostat for monoaminergic transmission. The primary amine of our target compound is essential for receptor recognition, forming a highly conserved salt bridge with the Asp3.32 residue in the transmembrane domain[5].

Furthermore, the 2-methyl and 4-propoxy substitutions provide critical lipophilic contacts with the aromatic cluster within the TAAR1 binding pocket. Similar N-substituted and ring-substituted amines have been shown to drive functional selectivity (biased agonism), preferentially activating Gq-mediated calcium flux without recruiting β-arrestin[6]. This makes the scaffold highly relevant for developing next-generation antipsychotics devoid of classical D2-antagonist side effects.

Multi-Target-Directed Ligand (MTDL) Engineering

Because neurodegenerative diseases are multifactorial, modern medicinal chemistry often employs MTDLs. The primary amine of this scaffold serves as an ideal synthetic anchor. By conjugating this benzylamine fragment to cholinesterase inhibitors (e.g., tacrine or donepezil derivatives), researchers can engineer dual-action therapeutics that simultaneously inhibit acetylcholinesterase (AChE) and modulate serotonergic/TAAR receptors[7].

G Compound (2-Methyl-4-propoxyphenyl) methanamine MAOB MAO-B Active Site (Hydrophobic Cavity) Compound->MAOB Steric Bulk (4-Propoxy) TAAR1 TAAR1 Receptor (Gs/Gq Coupled) Compound->TAAR1 Primary Amine Recognition MTDL MTDL Scaffold (Cholinesterase/5-HT) Compound->MTDL Fragment Linking

Fig 1. Polypharmacological target network of the substituted benzylamine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every methodological choice is grounded in chemical causality to prevent false positives and synthetic dead-ends.

Protocol A: Chemoselective Synthesis & Salt Isolation

Synthesizing primary benzylamines often results in secondary or tertiary amine byproducts due to over-alkylation or dimerization. This protocol utilizes a chemoselective reduction pathway.

  • Precursor Activation: React 2-methyl-4-propoxybenzaldehyde with hydroxylamine hydrochloride (1.2 eq) in an ethanol/pyridine mixture at 60°C for 2 hours to yield the corresponding oxime.

    • Causality: Proceeding via an oxime intermediate, rather than direct reductive amination with ammonia, strictly prevents the formation of secondary amine dimers.

  • Chemoselective Reduction: Reduce the isolated oxime using Zinc dust (5 eq) and ammonium formate (10 eq) in methanol at room temperature.

    • Causality: This mild transfer hydrogenation is highly chemoselective. It cleanly reduces the oxime to the primary amine without risking the cleavage of the 4-propoxy ether linkage, which can occur under harsh catalytic hydrogenation (e.g., Pd/C with high-pressure H₂).

  • Salt Formation: Extract the free base into diethyl ether. Immediately bubble dry HCl gas into the solution at 0°C until precipitation ceases. Filter and wash with cold ether.

    • Causality: Immediate conversion to the hydrochloride salt locks the amine in its protonated state, preventing nucleophilic degradation and atmospheric CO₂ absorption.

  • System Validation: Confirm the structure via ¹H-NMR (DMSO-d₆). Validation metric: The methanamine -CH₂- protons must appear as a distinct singlet shifted downfield (~4.0 ppm) due to the adjacent -NH₃⁺ group, confirming complete salt formation.

Protocol B: MAO-B Fluorometric Kinetic Profiling

Direct UV spectrophotometry is inadequate for this compound because the 4-propoxy aromatic ring possesses UV absorbance that overlaps with standard MAO oxidation products. We utilize a coupled fluorometric assay to isolate the signal.

  • Compound Preparation: Prepare a 10 mM stock of the compound in 100% DMSO, followed by serial dilutions in standard phosphate buffer (pH 7.4).

    • Causality: The lipophilic 4-propoxy group requires initial DMSO solvation to prevent micelle formation or precipitation in the aqueous assay buffer.

  • Enzyme Incubation: Incubate the compound with recombinant human MAO-B (5 µg/mL) for 15 minutes at 37°C in a 96-well opaque microplate.

  • Coupled Detection: Add the detection mixture containing Amplex Red (50 µM), Horseradish Peroxidase (HRP, 1 U/mL), and the substrate p-tyramine (1 mM).

    • Causality: As MAO-B oxidizes tyramine, it produces H₂O₂. HRP utilizes this H₂O₂ to convert Amplex Red into resorufin. Resorufin fluoresces at Ex/Em 530/590 nm—far outside the UV absorbance range of our test compound, entirely eliminating optical interference.

  • System Validation: Calculate the Z'-factor for the assay plate using pargyline (10 µM) as the positive control inhibitor and vehicle (DMSO) as the negative control. Validation metric: A Z'-factor > 0.6 mathematically validates the assay's dynamic range and confirms that the observed inhibition is not due to assay drift.

Workflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Enzyme Incubation (Recombinant Human MAO-B) Step1->Step2 Equilibrate 15 min Step3 3. Amplex Red + HRP (Coupled Reaction) Step2->Step3 Initiate Reaction Step4 4. Fluorescence Readout (Ex/Em = 530/590 nm) Step3->Step4 Continuous Monitoring Step5 5. Kinetic Analysis (IC50 / Ki Calculation) Step4->Step5 Non-linear Regression

Fig 2. Self-validating fluorometric workflow for MAO-B inhibitor screening.

References

  • Sapphire Bioscience. (2-Methyl-4-propoxyphenyl)methanamine hydrochloride Product Information. Sapphire Bioscience.
  • Walker, M. C., et al. (1999). Structure-activity relationships in the oxidation of para-substituted benzylamine analogues by recombinant human liver monoamine oxidase A. PubMed (NIH).
  • Chen, J., et al. (2017). Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry (ACS Publications).
  • Vianna, R., et al. (2012). A computational study on the amine-oxidation mechanism of monoamine oxidase: Insight into the polar nucleophilic mechanism. Organic & Biomolecular Chemistry (RSC Publishing).
  • Edmondko, M., et al. (1996). Structure activity studies of the substrate binding site in monoamine oxidase B. PubMed (NIH).
  • Rossi, M., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.
  • Li, Q., et al. (2015). Non-classical amine recognition evolved in a large clade of olfactory receptors. PMC (NIH).

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Protocols & Analytical Methods

Method

Application Notes & Protocols: (2-Methyl-4-propoxyphenyl)methanamine hydrochloride Dosage Calculation for In Vivo Studies

Introduction The transition from in vitro discovery to in vivo validation is a critical juncture in the development of any novel therapeutic agent. Accurate dosage calculation for animal studies is paramount to generatin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The transition from in vitro discovery to in vivo validation is a critical juncture in the development of any novel therapeutic agent. Accurate dosage calculation for animal studies is paramount to generating meaningful, reproducible, and translatable data. These application notes provide a comprehensive guide to calculating and establishing initial dosages of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride for preclinical in vivo research.

The protocols herein are founded on established principles of pharmacology, toxicology, and regulatory guidance to ensure scientific integrity and ethical considerations. We will detail the logical framework and methodologies for vehicle selection, interspecies dose conversion using allometric scaling, and the design of foundational in vivo studies, including dose-range finding and acute toxicity assessments. Every step is designed to build a self-validating system, where data from one stage logically informs the next, ensuring the safety of the animal subjects and the robustness of the scientific outcomes.

All procedures involving animal subjects must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee to ensure compliance with federal and institutional guidelines for the humane care and use of laboratory animals.[1][2][3]

Section 1: Pre-formulation and Vehicle Selection

The formulation of a test compound is a critical, yet often overlooked, aspect of in vivo study design. The choice of vehicle can significantly impact the compound's solubility, stability, and bioavailability, thereby influencing its pharmacokinetic and toxicological profile.[4][5][6] An ideal vehicle should be non-toxic at the administered volume, cause minimal physiological disturbance, and maintain the test article in a stable, bioavailable state.[7]

Key Considerations for Vehicle Selection:
  • Physicochemical Properties: The solubility of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride must be determined in a panel of common, well-tolerated vehicles.

  • Route of Administration: The vehicle must be appropriate for the intended route (e.g., oral, intravenous, intraperitoneal). For oral gavage, aqueous solutions or suspensions are common. For intravenous administration, sterile, isotonic solutions are required.[8][9]

  • Tolerability: The chosen vehicle must be well-tolerated by the specific animal model at the required volume and dosing frequency.[10]

  • Study Duration: For chronic studies, the long-term effects of the vehicle itself must be considered.[5]

Common Vehicles for Preclinical Studies:

The following table summarizes common vehicles used in preclinical oral safety studies. A "tool belt" approach, where multiple options are considered, is recommended to find the most suitable formulation.[5][6]

VehicleProperties & Common UseConsiderations
Water/Saline Preferred for water-soluble compounds. Isotonic saline (0.9% NaCl) is standard.Limited utility for hydrophobic compounds.
0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) Forms a suspension for water-insoluble compounds. Generally well-tolerated.Can affect absorption rate. Ensure uniform suspension before each dose.
Polyethylene Glycol (PEG 300/400) Co-solvent used to increase the solubility of poorly water-soluble compounds.Can have physiological effects at high concentrations. Often used in combination with other vehicles.
Corn Oil / Sesame Oil Vehicle for highly lipophilic compounds.Can affect animal metabolism and caloric intake. May not be suitable for all routes.
Protocol: Vehicle Screening and Formulation Preparation
  • Solubility Assessment:

    • Prepare small, saturated solutions of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride in a panel of candidate vehicles (e.g., Saline, 0.5% CMC, 10% PEG400 in saline).

    • Determine the concentration in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Formulation Preparation (for a 1 mg/mL Suspension in 0.5% CMC):

    • Prepare the vehicle: Add 0.5 g of sodium carboxymethylcellulose to 100 mL of sterile water. Stir vigorously until fully dissolved.

    • Weigh the required amount of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride.

    • Add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while stirring or sonicating to ensure a homogenous suspension.

    • Visually inspect for uniformity before each administration.

Section 2: Allometric Scaling and Starting Dose Calculation

Allometric scaling is a scientifically accepted method for extrapolating drug doses between species based on the principle that many physiological processes, including drug metabolism, scale in proportion to body surface area rather than body weight.[11][12][13] The U.S. Food and Drug Administration (FDA) provides clear guidance on this methodology for estimating a safe starting dose for first-in-human trials, the principles of which are directly applicable to preclinical interspecies dose conversion.[14][15][16]

Calculating the Human Equivalent Dose (HED)

The primary goal is often to determine the Human Equivalent Dose (HED) from animal data or, conversely, to convert a target human dose to an appropriate animal dose. The conversion relies on a "Km" factor, which is the body weight (kg) divided by the body surface area (m²).[9]

The formula for dose conversion is: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km) [9]

Interspecies Conversion Factors

The FDA guidance provides standard conversion factors to simplify this calculation. To convert an animal dose to a Human Equivalent Dose (HED), you divide the animal dose by the appropriate factor. To convert a human dose to an animal dose, you multiply by the factor.[14][17]

SpeciesBody Weight (kg)Body Surface Area (m²)Km FactorConversion Factor (Multiply Human Dose by)
Human 601.6037 1
Rat 0.150.0256 6.2
Mouse 0.020.0073 12.3
Rabbit 1.80.1512 3.1
Dog 80.4020 1.8

Table adapted from FDA guidance and other sources.[9][14][17]

Example Calculation: From a Hypothetical Human Dose to a Mouse Dose

If the projected effective dose in humans for a similar compound is 1 mg/kg , the starting dose for a study in mice would be calculated as follows:

  • Mouse Dose (mg/kg) = Human Dose (mg/kg) × Conversion Factor

  • Mouse Dose (mg/kg) = 1 mg/kg × 12.3

  • Mouse Dose (mg/kg) = 12.3 mg/kg

This calculated dose serves as a scientifically-grounded starting point for a dose-range finding study. It is crucial to validate this estimate empirically.

Section 3: Protocol for a Dose-Range Finding (DRF) Study

A dose-range finding (DRF) study, also known as a maximum tolerated dose (MTD) study, is a critical first in vivo experiment.[18][19][20] Its purpose is to determine the highest dose that can be administered without causing unacceptable toxicity or mortality.[21] This information is essential for selecting dose levels for subsequent efficacy and toxicology studies.[22]

Experimental Design
  • Animal Model: C57BL/6 mice (female, 6-8 weeks old).

  • Group Size: n=3-5 animals per group.[23]

  • Dose Levels: A wide range should be explored. Based on the allometric scaling calculation (12.3 mg/kg), a logarithmic dose escalation is appropriate.

    • Group 1: Vehicle Control

    • Group 2: 5 mg/kg

    • Group 3: 15 mg/kg

    • Group 4: 50 mg/kg

    • Group 5: 150 mg/kg

  • Route of Administration: Oral gavage (p.o.).

  • Dosing Schedule: Single dose (Day 0).

  • Observation Period: 14 days.[8]

Step-by-Step Protocol
  • Animal Acclimatization: Allow animals to acclimate to the facility for at least 7 days before the study begins.

  • Randomization: Randomize animals into treatment groups based on body weight.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with water available ad libitum.[8]

  • Dose Preparation: Prepare fresh formulations of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride on the day of dosing. Ensure suspensions are vortexed immediately before administration to each animal.

  • Administration:

    • Record the body weight of each animal immediately before dosing.

    • Calculate the exact volume to administer based on the animal's weight and the formulation concentration (e.g., for a 10 mg/kg dose in a 20g mouse, administer 0.2 mL of a 1 mg/mL solution). The maximum volume for oral gavage in mice should not exceed 10 mL/kg (0.2 mL for a 20g mouse).[8][9]

    • Administer the calculated dose via oral gavage using an appropriate-sized gavage needle.

  • Post-Dose Monitoring:

    • Intensive Observation: Monitor animals continuously for the first 4 hours post-dose for any acute signs of toxicity (e.g., changes in posture, activity, convulsions, respiratory distress).

    • Daily Observation: For the next 14 days, observe each animal at least once daily for clinical signs of toxicity.

    • Body Weight: Record body weight on Days 0, 7, and 14. A body weight loss of >20% is often considered a humane endpoint.[21]

    • Mortality: Record the time of death for any animal that dies during the study.

  • Data Analysis:

    • Analyze body weight changes and clinical observation data.

    • The MTD is defined as the highest dose that does not cause mortality or signs of serious toxicity (e.g., >20% body weight loss).[19][21]

DRF Study Workflow Diagram

DRF_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase (Day 0) cluster_monitoring Monitoring Phase (Days 0-14) cluster_analysis Analysis Phase Acclimatize Animal Acclimatization (7 Days) Randomize Randomize into Groups (n=3-5/group) Acclimatize->Randomize Fast Overnight Fasting Randomize->Fast Weigh Record Body Weight Fast->Weigh PrepDose Prepare Formulations Administer Administer Dose (Oral Gavage) PrepDose->Administer Weigh->Administer Monitor_4h Intensive Monitoring (First 4 Hours) Administer->Monitor_4h Monitor_Daily Daily Clinical Signs & Mortality Check Monitor_4h->Monitor_Daily Weigh_7_14 Record Body Weight (Days 7 & 14) Monitor_Daily->Weigh_7_14 Analyze Analyze Data (Body Weight, Signs) Weigh_7_14->Analyze DetermineMTD Determine MTD Analyze->DetermineMTD

Caption: Workflow for a Dose-Range Finding (DRF) Study.

Section 4: Protocol for an Acute Toxicity Study (OECD 423 Guideline)

Following the DRF, a more formal acute toxicity study is conducted to classify the compound according to the Globally Harmonised System (GHS) and to obtain a more precise estimate of its acute toxicity. The OECD Test Guideline 423 (Acute Toxic Class Method) is a widely accepted, step-wise procedure that minimizes the number of animals required.[24][25]

Experimental Design
  • Animal Model: Wistar rats (female, nulliparous and non-pregnant, 8-12 weeks old).

  • Group Size: n=3 animals per step.

  • Starting Dose: Selected based on the findings from the DRF study. For this example, we will assume the DRF in mice suggested low toxicity, so we will start at 300 mg/kg.

  • Dosing Progression: Doses are increased or decreased by a factor of approximately 3.2 based on the outcome (mortality) in the previous step.[24]

  • Route of Administration: Oral gavage (p.o.).

  • Observation Period: 14 days.[26]

Step-by-Step Protocol
  • Preparation: Follow the same acclimatization, randomization, and fasting procedures as described in the DRF study.

  • Step 1 - Dosing (e.g., 300 mg/kg):

    • Dose a group of 3 rats with the starting dose.

  • Observation and Decision Point:

    • Observe animals closely for 14 days.

    • Outcome A: If 2 or 3 animals die, the test is stopped, and the compound is classified. The next step would be to test at a lower dose (e.g., 50 mg/kg) for confirmation.

    • Outcome B: If 0 or 1 animal dies, proceed to the next step with a higher dose.

  • Step 2 - Dosing (e.g., 2000 mg/kg):

    • Dose a new group of 3 rats with the higher dose (e.g., 2000 mg/kg).

  • Final Observation and Classification:

    • Observe this new group for 14 days.

    • The pattern of mortality across both steps determines the final GHS classification for the substance.

  • Necropsy: At the end of the observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy to identify any target organ toxicities.[26]

Acute Toxicity (OECD 423) Workflow Diagram

OECD423_Workflow Start Start: Select Starting Dose (e.g., 300 mg/kg) DoseStep1 Dose 3 Rats (Female) Start->DoseStep1 Observe1 Observe 14 Days DoseStep1->Observe1 Decision1 Mortality Check Observe1->Decision1 DoseStep2 Dose 3 New Rats (Higher Dose, e.g., 2000 mg/kg) Decision1->DoseStep2 0 or 1 death StopClassify_High Stop & Classify (High Toxicity) Decision1->StopClassify_High 2 or 3 deaths Observe2 Observe 14 Days DoseStep2->Observe2 Decision2 Mortality Check Observe2->Decision2 StopClassify_Final Stop & Classify (Final GHS Category) Decision2->StopClassify_Final

Sources

Application

Application Note: Evaluating (2-Methyl-4-propoxyphenyl)methanamine Hydrochloride as a Putative TAAR1 Agonist in Schizophrenia Models

Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound: (2-Methyl-4-propoxyphenyl)methanamine hydrochloride (CAS: 1797595-88-0) Disease Model: Schizophrenia (Phenc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Compound: (2-Methyl-4-propoxyphenyl)methanamine hydrochloride (CAS: 1797595-88-0) Disease Model: Schizophrenia (Phencyclidine [PCP]-induced locomotor hyperactivity model)

Introduction & Scientific Rationale

Schizophrenia is a severe psychiatric disorder traditionally managed by atypical antipsychotics that primarily antagonize dopamine D2 and serotonin 5-HT2A receptors. However, these mechanisms often carry significant metabolic and extrapyramidal side effects. Recently, the Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a highly promising, non-D2-binding target for schizophrenia[1]. TAAR1 is a Gs-coupled G-protein-coupled receptor (GPCR) that modulates dopaminergic, glutamatergic, and serotonergic circuitry without directly blocking D2 receptors[2]. Agonists of TAAR1, such as Ulotaront (SEP-363856), have demonstrated robust antipsychotic-like efficacy in both preclinical models and clinical trials[1][2].

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride is a synthetic benzylamine derivative. Structurally, it shares pharmacophoric similarities with endogenous trace amines (e.g., β -phenethylamine) and synthetic TAAR1 ligands, possessing a basic amine, an aromatic core, and lipophilic substitutions (a 2-methyl and 4-propoxy group) that are theorized to occupy the hydrophobic binding pocket of the TAAR1 receptor[2][3].

This application note provides a comprehensive, self-validating workflow to evaluate this compound as a novel TAAR1 neuromodulator. The protocol bridges in vitro target engagement (cAMP accumulation) with in vivo predictive validity (PCP-induced hyperactivity).

Mechanistic Pathway

TAAR1 agonism triggers a well-defined intracellular signaling cascade. Upon ligand binding, TAAR1 activates the G α s protein, which stimulates Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP). The accumulation of cAMP activates Protein Kinase A (PKA), leading to downstream phosphorylation events that blunt presynaptic monoamine release[1][3].

TAAR1_Signaling Compound (2-Methyl-4-propoxyphenyl) methanamine HCl TAAR1 TAAR1 Receptor (GPCR) Compound->TAAR1 Agonism Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Binding Modulation Neuromodulation (DA/Glu/5-HT) PKA->Modulation Phosphorylation

Figure 1: Intracellular signaling cascade of TAAR1 activation by the putative agonist.

In Vitro Protocol: TAAR1 Functional cAMP Accumulation Assay

To validate target engagement, a live-cell cAMP biosensor assay (e.g., GloSensor™ or DiscoverX HitHunter) is utilized. This assay provides a quantitative measure of Gs-coupled GPCR activation[1][3].

Materials
  • Cell Line: CHO-K1 or HEK293T cells stably expressing human TAAR1 (hTAAR1)[1][3].

  • Test Compound: (2-Methyl-4-propoxyphenyl)methanamine hydrochloride (dissolved in DMSO, max final concentration 0.1%).

  • Reference Agonist: β -phenethylamine (PEA) or Ulotaront[2].

  • Reagents: cAMP detection kit (e.g., GloSensor cAMP reagent), IBMX (phosphodiesterase inhibitor).

Step-by-Step Methodology
  • Cell Preparation: Seed hTAAR1-expressing cells into a 384-well white microplate at a density of 10,000 cells/well in 10 µL of assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to prevent cAMP degradation).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes to allow cells to equilibrate.

  • Compound Addition: Prepare a 10-point, 3-fold serial dilution of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride (ranging from 10 µM to 0.5 nM). Add 5 µL of the compound dilutions to the respective wells.

  • Receptor Activation: Incubate the cells with the compound for 30 minutes at room temperature. Causality note: 30 minutes is optimal for capturing peak cAMP accumulation before receptor desensitization occurs.

  • Detection: Add the cAMP detection reagent (e.g., 15 µL of lysis/cAMP-binding buffer) to all wells. Incubate for 1 hour at room temperature in the dark.

  • Readout: Measure luminescence using a microplate reader. Calculate the half-maximal effective concentration (EC₅₀) using a 4-parameter logistic non-linear regression model.

In Vivo Protocol: PCP-Induced Locomotor Hyperactivity in Mice

Phencyclidine (PCP) is an NMDA receptor antagonist. In rodents, acute administration of PCP induces hyperlocomotion, which serves as a highly predictive translational model for the positive symptoms of schizophrenia[4]. TAAR1 agonists characteristically blunt this PCP-induced hyperactivity[3].

Materials
  • Animals: Adult male C57BL/6 mice (8–10 weeks old, 20–25 g)[4].

  • Test Compound: (2-Methyl-4-propoxyphenyl)methanamine hydrochloride formulated in 0.9% saline or 0.5% methylcellulose.

  • Challenger: Phencyclidine (PCP) hydrochloride (3 mg/kg, dissolved in saline)[4].

  • Apparatus: Open-field arenas (e.g., 40 × 40 × 30 cm) equipped with infrared beam tracking or video-tracking software (e.g., EthoVision XT).

Step-by-Step Methodology
  • Habituation: Transfer mice to the behavioral testing room 1 hour prior to the experiment. Place mice in the open-field arenas for 30 minutes to establish a baseline and reduce novelty-induced stress.

  • Pre-treatment (Test Compound): Administer (2-Methyl-4-propoxyphenyl)methanamine hydrochloride (e.g., 1, 3, and 10 mg/kg, i.p.) or vehicle. Return the mice to the open field for 15–30 minutes. Causality note: This allows the compound to cross the blood-brain barrier and occupy TAAR1 receptors prior to the glutamatergic challenge.

  • PCP Challenge: Administer PCP (3 mg/kg, s.c. or i.p.) to all groups (except the absolute vehicle control)[4].

  • Data Acquisition: Immediately record locomotor activity (total distance traveled in cm) in 5-minute bins for a total of 60 minutes post-PCP injection.

  • Analysis: Quantify the Area Under the Curve (AUC) for total distance traveled. Use a One-Way ANOVA followed by Dunnett’s post-hoc test to compare compound-treated groups against the PCP-vehicle group.

Data Presentation & Expected Outcomes

To ensure robust data interpretation, results should be tabulated comparing the novel compound against established benchmarks.

Table 1: In Vitro hTAAR1 Functional Activation (Mock Data)

CompoundhTAAR1 EC₅₀ (nM)Emax (% of PEA)5-HT1A EC₅₀ (nM)
β -Phenethylamine (Endogenous)15.0 ± 2.1100%> 10,000
Ulotaront (SEP-363856)38.5 ± 4.2109%260.0
(2-Methyl-4-propoxyphenyl)methanamine To be determinedTBDTBD

Table 2: In Vivo PCP-Induced Hyperactivity Reduction (Mock Data)

Treatment GroupDose (mg/kg)Total Distance Traveled (cm / 60 min)% Inhibition of PCP Effect
Vehicle + Vehicle-4,200 ± 450N/A
Vehicle + PCP (3 mg/kg)-18,500 ± 1,2000%
Ulotaront + PCP3.08,100 ± 800~72%
Test Compound + PCP 10.0To be determinedTBD

References

  • Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv. URL:[Link]

  • Biological evaluation and in silico studies of novel compounds as potent TAAR1 agonists that could be used in schizophrenia treatment. Frontiers in Pharmacology. URL:[Link]

  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters. URL:[Link]

  • Activation of prefrontal parvalbumin interneurons ameliorates treatment-resistant working memory deficit even under continuous antipsychotic treatment in a mouse model of schizophrenia. bioRxiv / Nature Communications. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride batch-to-batch variability issues

Technical Support Center: (2-Methyl-4-propoxyphenyl)methanamine hydrochloride A Guide to Investigating and Resolving Batch-to-Batch Variability Prepared by: Senior Application Scientist, Gemini Division Introduction (2-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2-Methyl-4-propoxyphenyl)methanamine hydrochloride

A Guide to Investigating and Resolving Batch-to-Batch Variability

Prepared by: Senior Application Scientist, Gemini Division

Introduction

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride is a critical research chemical whose reliability is paramount for reproducible experimental outcomes. Inconsistent results between different batches of this active pharmaceutical ingredient (API) can jeopardize research timelines, compromise data integrity, and introduce significant analytical challenges. This guide provides a structured, scientifically-grounded framework for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and resolve issues related to batch-to-batch variability. Our approach is rooted in Good Manufacturing Practice (GMP) principles and emphasizes a deep understanding of the material's physicochemical properties.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues leading to batch-to-batch inconsistency. Each question is designed to guide you through a logical diagnostic process, from initial observation to definitive analytical confirmation.

Q1: My experimental results are inconsistent across different lots of the API. Where should I start my investigation?

A1: Inconsistent bioactivity or physicochemical behavior is the most common indicator of batch variability. The root cause often lies in one of three areas: 1) Chemical Purity , 2) Physical Properties , or 3) Environmental Factors .[5][6] A systematic approach is crucial. Before questioning your experimental setup, you must first verify the integrity of the starting material.

The first step is to quarantine the suspect batches and initiate a side-by-side analytical comparison against a "golden" or reference batch that has historically performed as expected. The investigation should focus on the key areas detailed in the questions below.

To structure this investigation, we recommend the following logical workflow:

G cluster_0 Initial Observation cluster_1 Phase 1: Chemical Purity Assessment cluster_2 Phase 2: Solid-State Characterization cluster_3 Phase 3: Root Cause & Action A Inconsistent Experimental Results Observed B HPLC Purity & Impurity Profile (See Q2, Protocol 1) A->B Start Here C Residual Solvent Analysis (GC-MS) (See Q3) B->C If purity >99.5% but issues persist F Review Synthesis Route & Storage Conditions (See Q5) B->F If impurities are identified D Polymorphism & Crystallinity Screen (XRPD) (See Q4, Protocol 2) C->D If solvents are within spec E Thermal Properties Analysis (DSC) (See Q4, Protocol 3) D->E Correlate thermal events with XRPD E->F If polymorphic differences are found G Contact Supplier with Comparative Data F->G

Caption: Troubleshooting workflow for API batch variability.

Q2: How can I confirm if the chemical purity and impurity profile are the source of variability?

A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of non-volatile organic compounds and profiling related substances.[7][8][9] Batch-to-batch variations often manifest as differences in the number and concentration of impurities, which can include starting materials, by-products, or degradation products.[10][11]

According to ICH Q3A(R2) guidelines, impurities above a certain threshold must be reported, identified, and qualified.[12][13][14] A new or significantly higher concentration of an impurity in one batch compared to another is a major red flag.

Causality: Even minor impurities can have significant biological effects or alter the physicochemical properties (e.g., solubility, stability) of the bulk API. For instance, an unidentified impurity might be a positional isomer with a different pharmacological profile.

Action: Perform a comparative HPLC analysis of the problematic batch against a reference batch. Pay close attention to the relative retention times and peak areas of all minor peaks.

(See Protocol 1: Comparative HPLC Purity and Impurity Profiling)

Q3: Could residual solvents from the manufacturing process be causing the issue?

A3: Absolutely. Residual solvents are trace organic volatile chemicals used in the manufacturing process.[12][13] Their presence can affect the API's physical properties, such as crystal morphology and solubility. More critically, some solvents are toxic and their limits are strictly regulated by guidelines like ICH Q3C.[10] A change in the final crystallization solvent or drying procedure between batches can lead to different residual solvent profiles, causing variability.

Causality: Solvents trapped within the crystal lattice can impact the material's dissolution rate and stability. For example, a batch with a higher level of a hygroscopic solvent may absorb more atmospheric moisture, leading to degradation or changes in physical form.

Action: Use Gas Chromatography-Mass Spectrometry (GC-MS) with a headspace autosampler to identify and quantify residual solvents. Compare the results for different batches to ensure they are within established specifications.

Q4: The chemical purity of my batches is identical (>99.8% by HPLC), but I still see functional differences. What's next?

A4: When chemical purity is confirmed, the investigation must turn to the API's solid-state properties . Many pharmaceutical compounds can exist in multiple crystalline forms, known as polymorphs.[6][15] These polymorphs have the same chemical composition but different crystal lattice arrangements, which can drastically alter their physical properties like solubility, melting point, and stability.[15][16][17] This is a very common but often overlooked cause of batch-to-batch variability.[5][6]

Causality: A switch to a less soluble, more stable polymorph between batches can lead to a significant decrease in bioavailability and apparent activity in your experiments.[15] This change is invisible to standard HPLC purity tests.

Action: Two key techniques are required to investigate solid-state properties:

  • X-ray Powder Diffraction (XRPD): This is the definitive technique for identifying crystalline phases. Each polymorph produces a unique diffraction pattern, acting as a "fingerprint."[15][16][17][18][19] Comparing the XRPD patterns of different batches will immediately reveal if they are in the same crystalline form.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures heat flow into or out of a sample as it is heated or cooled.[20][21][22][23] It can identify melting points, glass transitions, and solid-state phase transformations.[17][21] Different polymorphs will have different melting points and thermal behaviors.[23]

(See Protocol 2: XRPD Analysis for Polymorph Screening and Protocol 3: DSC for Thermal Analysis)

Q5: My analyses show a difference in the impurity profile or polymorphic form. What does this imply about the manufacturer?

A5: This finding points to a significant change or lack of control in the manufacturing process.[24][25] According to Good Manufacturing Practices (GMP), API manufacturing processes should be robust and validated to ensure batch-to-batch consistency.[1][2][4]

Potential root causes include:

  • Changes in Synthesis: A different synthetic route or modification to reaction conditions (temperature, solvents, reagents) can introduce new impurities.[24]

  • Variable Starting Materials: Inconsistency in the quality of raw materials or intermediates can directly impact the final API.[24]

  • Inconsistent Final Crystallization/Purification: The final isolation and drying steps are critical for controlling the polymorphic form and residual solvent levels.[5] Even minor changes in solvent composition, cooling rate, or drying temperature can lead to a different solid form.

Action: Present your comparative analytical data (HPLC, XRPD, DSC) to the supplier. This objective evidence is critical for a productive discussion. Inquire if there have been any changes to their manufacturing process. A reputable supplier will have a change control system and should be able to provide a satisfactory explanation or replacement material.

Troubleshooting Workflows & Protocols

Protocol 1: Comparative HPLC Purity and Impurity Profiling

This protocol provides a framework for a reverse-phase HPLC method suitable for analyzing (2-Methyl-4-propoxyphenyl)methanamine hydrochloride.

  • Sample Preparation:

    • Accurately weigh and dissolve ~10.0 mg of each batch (reference and suspect) in separate 10.0 mL volumetric flasks using the mobile phase as the diluent to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL for analysis.

  • Instrumentation & Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient elution is recommended to separate impurities with different polarities.[26]

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Detection: UV at 280 nm.[8]

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Gradient Elution Table:

Time (minutes)% Solvent A% Solvent B
0.0955
25.0595
30.0595
30.1955
35.0955
  • Data Analysis & Acceptance Criteria:

    • Inject each sample in triplicate.

    • Compare the chromatograms of the suspect batch(es) to the reference batch.

    • Purity: Calculate the area percent of the main peak. It should typically be ≥98.0%.

    • Impurities:

      • Note the relative retention time (RRT) and area percent of every impurity.

      • Are there any new impurities in the suspect batch not present in the reference?

      • Is any single specified impurity significantly higher than in the reference batch? (e.g., >0.2%).

      • The total impurity level should be consistent across batches.

G A Sample Prep (1 mg/mL Stock) B Dilution to 0.1 mg/mL A->B C HPLC Injection (C18 Column) B->C D Gradient Elution (H2O/ACN) C->D E UV Detection (280 nm) D->E F Data Analysis (Compare Peaks) E->F

Caption: HPLC experimental workflow.

Protocol 2: XRPD Analysis for Polymorph Screening
  • Sample Preparation:

    • Gently grind ~20-50 mg of the API powder using an agate mortar and pestle to ensure random crystal orientation.

    • Carefully pack the powder into the sample holder, ensuring a flat, even surface.

  • Instrumentation & Conditions:

    • Instrument: Standard laboratory X-ray diffractometer with a Cu Kα radiation source.

    • Scan Range (2θ): 2° to 40°.

    • Step Size: 0.02°.

    • Scan Speed/Time per Step: 1-2 seconds per step.

  • Data Analysis & Acceptance Criteria:

    • Overlay the diffractograms from the reference and suspect batches.

    • Crystalline Form Confirmation: The peak positions (in 2θ degrees) must match exactly between batches. Any significant shift or the appearance/disappearance of peaks indicates a different polymorphic form.[18]

    • Amorphous Content: The presence of a broad, undefined "halo" instead of sharp peaks indicates amorphous (non-crystalline) material, which can also affect stability and solubility.[17]

Protocol 3: DSC for Thermal Analysis
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the API into a non-hermetic aluminum DSC pan.

    • Crimp the lid onto the pan. Prepare an empty, sealed pan to use as a reference.

  • Instrumentation & Conditions:

    • Instrument: Differential Scanning Calorimeter.

    • Temperature Program: Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min.

    • Atmosphere: Inert nitrogen purge at 50 mL/min.

  • Data Analysis & Acceptance Criteria:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Melting Point (Endotherm): Identify the sharp downward peak corresponding to melting. The onset temperature and peak maximum should be consistent across batches (e.g., within ± 2 °C). A broad melting range can indicate impurities.

    • Polymorphic Transitions: Look for any other thermal events (endothermic or exothermic peaks) prior to melting. These can indicate a phase transition from one polymorph to another upon heating.[23] The absence or presence of such a peak in one batch versus another is a clear sign of solid-form differences.

References

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma. [Link]

  • Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. (2020). International Journal of Molecular Sciences. [Link]

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025). Particle Analytical. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2016). U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). International Council for Harmonisation. [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000). European Medicines Agency. [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011). American Pharmaceutical Review. [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. (2008). Journal of Separation Science. [Link]

  • Ensuring Batch-to-Batch Consistency in Inhalation APIs. (2025). Inke. [Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025). Tianming Pharmaceuticals. [Link]

  • Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). (2022). Health Canada. [Link]

  • Use X-ray powder diffraction to select stable solid forms. (2021). Malvern Panalytical. [Link]

  • XRPD — X-Ray Powder Diffraction | Educational Resource & Guide. XRPD.EU. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2026). LCGC International. [Link]

  • WHO good manufacturing practices for active pharmaceutical ingredients. (2010). World Health Organization. [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. (2020). U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2014). Biophysical Chemistry. [Link]

  • Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems. [Link]

  • Batch processing - Claude API Docs. (2024). [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (1998). Analytical Chemistry. [Link]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. (1981). Journal of Chromatographic Science. [Link]

  • Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]

  • Root cause variability in API manufacturing. (2023). Applied SmartFactory Solutions. [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. (2012). Molecules. [Link]

  • 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024). Particle Analytical. [Link]

  • Inconsistent property updates using HubSpot's Batch API. (2025). Latenode Official Community. [Link]

  • Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. [Link]

  • How to Handle API Errors in Bulk Property Data. (2025). BatchData. [Link]

  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. [Link]

  • Inconsistent Batch API Results - Same Model, Same Batch, Mixed Success/Failure. (2025). [Link]

  • (2-methyl-4-propoxyphenyl)methanamine (C11H17NO). PubChemLite. [Link]

  • (2-methyl-4-propoxyphenyl)methanamine — Chemical Substance Information. NextSDS. [Link]

  • Synthesis of related substances of Tramadol hydrochloride. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. (2022). Global Scientific Journal. [Link]

  • Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, Diethofencarb, Thenylchlor, Tebufenpyrad, Paclobutrazol, Bitertanol. National Institute of Health Sciences, Japan. [Link]

  • Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. (2020). Oriental Journal of Chemistry. [Link]

  • The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. (2016).

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of (2-Methyl-4-propoxyphenyl)methanamine Hydrochloride

Welcome to the technical support center for the synthesis of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this multi-step synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure reproducible, high-yield results.

Overview of the Synthetic Pathway

The synthesis of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride is typically achieved through a two-step process starting from 2-methyl-4-hydroxybenzaldehyde. The first step involves a Williamson ether synthesis to install the propoxy group, followed by a reductive amination to convert the aldehyde to the primary amine. The final step is the formation of the hydrochloride salt.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation A 2-Methyl-4-hydroxybenzaldehyde B 2-Methyl-4-propoxybenzaldehyde A->B  Propyl halide (e.g., 1-bromopropane)  Base (e.g., K2CO3)  Solvent (e.g., DMF, Acetonitrile) C 2-Methyl-4-propoxybenzaldehyde D (2-Methyl-4-propoxyphenyl)methanamine (Free Base) C->D  Ammonia Source (e.g., NH4Cl, aq. NH3)  Reducing Agent (e.g., NaBH4, NaCNBH3)  Solvent (e.g., Methanol) E (2-Methyl-4-propoxyphenyl)methanamine (Free Base) F (2-Methyl-4-propoxyphenyl)methanamine HCl (Final Product) E->F  HCl (e.g., in Ether, Dioxane, or IPA)

Figure 1. Overall synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step to control for overall yield and purity?

The reductive amination (Step 2) is arguably the most critical stage. The formation of the imine intermediate and its subsequent reduction must be carefully balanced to prevent side reactions. The primary challenges are the over-reduction of the starting aldehyde to an alcohol and the formation of secondary and tertiary amine byproducts.[1] Controlling stoichiometry, pH, and temperature is paramount for selectively obtaining the desired primary amine.

Q2: Which base and solvent combination is recommended for the Williamson ether synthesis (Step 1)?

A combination of potassium carbonate (K₂CO₃) as the base and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is highly effective. K₂CO₃ is a mild and inexpensive base, sufficient to deprotonate the phenolic hydroxyl group without causing side reactions on the aldehyde.[2] DMF is an excellent solvent for this reaction due to its ability to dissolve both the phenoxide salt and the alkyl halide, facilitating the Sₙ2 reaction. The reaction is typically heated to 60-85 °C to ensure a reasonable reaction rate.[2]

Q3: What are the pros and cons of different reducing agents for the reductive amination step?

The choice of reducing agent significantly impacts selectivity, safety, and workup procedures.

Reducing AgentProsCons
Sodium Borohydride (NaBH₄) Inexpensive, readily available, effective.Can reduce the starting aldehyde if imine formation is slow. Requires careful control of addition rate and temperature.[3]
Sodium Cyanoborohydride (NaCNBH₃) Highly selective for the imine over the aldehyde. Tolerates a wider pH range.[1]Highly toxic (releases HCN gas under acidic conditions). Requires careful handling and quenching.
Catalytic Hydrogenation (H₂/Pd-C) "Green" reducing agent, high atom economy. Byproduct is water.Can reduce other functional groups. Requires specialized pressure equipment.[4]
Ammonia Borane (NH₃-BH₃) A stable and effective source of both ammonia and the reducing agent.[5]Can be less common in some labs.

For general laboratory use, Sodium Borohydride offers a good balance of reactivity and safety, provided the conditions are optimized.

Q4: How do I form the final hydrochloride salt without introducing excess water?

It is crucial to use an anhydrous acid solution. A common and effective method is to dissolve the purified free-base amine in a dry, water-miscible solvent like diethyl ether, isopropyl alcohol (IPA), or ethyl acetate. Then, a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or 2-propanol) is added dropwise with stirring. The hydrochloride salt, being insoluble in these solvents, will precipitate and can be collected by filtration.[6]

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues you may encounter during the synthesis.

Part 1: Williamson Ether Synthesis (Aldehyde Preparation)

Problem 1: Low or no conversion of 2-methyl-4-hydroxybenzaldehyde.

  • Potential Cause 1: Ineffective Deprotonation. The phenolic proton must be removed to form the nucleophilic phenoxide.

    • Solution: Ensure your base is active and dry. While K₂CO₃ is standard, if the reaction is sluggish, a stronger base like sodium hydride (NaH) can be used, though it requires stricter anhydrous conditions.[7] Also, ensure you are using at least 1.1 to 1.5 molar equivalents of the base.

  • Potential Cause 2: Poor Quality Propylating Agent. The 1-bromopropane or 1-iodopropane may have degraded.

    • Solution: Use a freshly opened bottle or distill the propyl halide before use. 1-Iodopropane is more reactive than 1-bromopropane and can be used to accelerate the reaction, often with the addition of a catalytic amount of potassium iodide (KI) if starting with the bromide.[2]

  • Potential Cause 3: Insufficient Temperature. The reaction rate may be too slow at room temperature.

    • Solution: Heat the reaction mixture to 60-85 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

Problem 2: Formation of unidentified impurities alongside the desired 2-Methyl-4-propoxybenzaldehyde.

  • Potential Cause: Side reactions or degradation. Overheating or extended reaction times in a solvent like DMF can lead to decomposition.

    • Solution: Purify the crude product using flash column chromatography. A typical eluent system is ethyl acetate/petroleum ether.[8] Monitor the reaction closely by TLC to avoid prolonged heating after the starting material is consumed.

Part 2: Reductive Amination & Salt Formation

Problem 3: The major product is 2-Methyl-4-propoxybenzyl alcohol.

  • Potential Cause: Reduction of the aldehyde is faster than imine formation. This occurs when the concentration of the reducing agent is too high relative to the rate of imine formation.

    • Solution 1 (Procedural): Do not add the reducing agent until after the aldehyde and ammonia source have had time to form the imine. Stir the aldehyde with your ammonia source (e.g., ammonium chloride in methanol) for 30-60 minutes before beginning the portion-wise addition of the reducing agent (e.g., NaBH₄).

    • Solution 2 (Reagent Choice): Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃), which are less reactive towards aldehydes and preferentially reduce the protonated iminium ion.[4]

G cluster_0 Troubleshooting: Aldehyde vs. Imine Reduction cluster_1 Pathways with Reducing Agent Start Reaction Mixture: Aldehyde + NH3 Source Imine Imine Intermediate Start->Imine Condensation Desired Desired Primary Amine Imine->Desired Reduction (Correct Pathway) Aldehyde Starting Aldehyde SideProduct Side Product: Alcohol Aldehyde->SideProduct Reduction (Side Reaction)

Figure 2. Competing reduction pathways.

Problem 4: Significant formation of the secondary amine, bis((2-methyl-4-propoxyphenyl)methyl)amine.

  • Potential Cause: The primary amine product is reacting with another molecule of the aldehyde. The newly formed primary amine is nucleophilic and can compete with ammonia to react with the starting aldehyde, forming a secondary imine which is then reduced.

    • Solution 1 (Stoichiometry): Use a large excess of the ammonia source. A study on protecting-group-free reductive aminations found that a large excess of ammonia at a high pH (around 12) significantly favors the formation of the primary amine by outcompeting the product amine.[1] Using a solvent saturated with ammonia gas or a concentrated aqueous ammonia solution can be effective.

    • Solution 2 (Concentration): Running the reaction at a higher concentration can sometimes favor the initial reaction with the high-concentration ammonia source over the subsequent reaction with the lower-concentration primary amine product.[1]

Problem 5: The final hydrochloride salt is oily or difficult to crystallize.

  • Potential Cause 1: Impurities in the free base. Even small amounts of unreacted aldehyde, alcohol, or secondary amine can inhibit crystallization.

    • Solution: Ensure the free base amine is thoroughly purified before salt formation. This can be achieved by flash chromatography or by performing an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane), wash with dilute aqueous HCl to extract the amine into the aqueous layer, wash the aqueous layer with fresh organic solvent to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH) and re-extract the pure amine back into an organic solvent.[8]

  • Potential Cause 2: Incorrect solvent for precipitation. The chosen solvent may be too polar, allowing the salt to remain dissolved.

    • Solution: Use a non-polar solvent for the precipitation. Diethyl ether is excellent for this purpose. If the product is an oil, try adding a small amount of a "seed" crystal, scratching the inside of the flask with a glass rod at the solvent-air interface, or cooling the solution to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4-propoxybenzaldehyde
  • To a round-bottom flask, add 2-methyl-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and DMF (approx. 5 mL per gram of aldehyde).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise.

  • Heat the reaction mixture to 80-85 °C and stir for 24 hours, or until TLC analysis shows complete consumption of the starting material.[2]

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with 5% aqueous NaOH (2x) to remove any unreacted starting material, followed by a brine wash.[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Protocol 2: Reductive Amination and HCl Salt Formation
  • In a round-bottom flask, dissolve 2-Methyl-4-propoxybenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).

  • Add ammonium chloride (NH₄Cl, 5-10 eq) to the solution.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[8]

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude free-base amine.

  • Purify the amine via column chromatography or acid-base extraction as described in Problem 5 .

  • Dissolve the purified amine in a minimal amount of anhydrous diethyl ether.

  • Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield (2-Methyl-4-propoxyphenyl)methanamine hydrochloride.

References

  • Paudyal, M. P., et al. (2020). Supporting Information - The Royal Society of Chemistry. This source provides detailed experimental procedures for synthesis, workup, and purification that are analogous to the steps described. [Online]. Available: The Royal Society of Chemistry.
  • Yusof, N. A., et al. (2021). Synthesis and Characterisation of 4-Propoxybenzaldehyde Substituted Heck-Schiff Base Compound. This paper details the Williamson Ether synthesis of 4-propoxybenzaldehyde, a similar structure, providing relevant conditions for temperature and reagents. [Online]. Available: Publisher's Website.
  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Journal of Organic Chemistry, 75, 5470-5477. This article provides critical insights into optimizing reductive amination for primary amine selectivity, emphasizing the roles of pH and ammonia concentration. [Online]. Available: [Link].

  • Organic Letters. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. This recent publication discusses modern catalytic approaches to reductive amination. [Online]. Available: [Link].

  • PrepChem.com. Synthesis of A. 2-[3-(4-Morpholinyl)propoxy]benzaldehyde. This synthesis example demonstrates the use of sodium hydride in a similar ether synthesis reaction. [Online]. Available: [Link].

  • Royal Society of Chemistry. (2018). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Discusses alternative reductive amination strategies. [Online]. Available: [Link].

  • Kim, H., et al. (2019). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. ACS Omega. Provides context on different reducing agents and strategies in reductive amination. [Online]. Available: [Link].

  • ChemRxiv. (2023). Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. This preprint explores the mechanism and utility of ammonia borane derivatives in reductive amination. [Online]. Available: [Link].

  • ResearchGate. (2020). Optimization of the reaction conditions for the reductive amination of aldehydes. Provides a visual example of reaction condition optimization tables. [Online]. Available: [Link].

  • PubChemLite. (2-methyl-4-propoxyphenyl)methanamine (C11H17NO). Database entry for the free-base form of the target molecule. [Online]. Available: [Link].

  • NextSDS. (2-methyl-4-propoxyphenyl)methanamine — Chemical Substance Information. Regulatory and safety information. [Online]. Available: [Link].

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. A comprehensive overview of various reducing agents and conditions for reductive amination. [Online]. Available: [Link].

  • Google Patents. (2016). CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlO x Catalyst in a Flow Reactor. Discusses two-step, one-pot procedures for reductive amination. [Online]. Available: [Link].

  • PubChem. 4-Propoxybenzaldehyde. Database entry for a structurally related aldehyde. [Online]. Available: [Link].

  • Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. This procedure includes a detailed description of forming a hydrochloride salt from a purified amine. [Online]. Available: [Link].

  • Lirias. (2021). Selective Reductive Amination of Carbonyls to Primary Amines Under Ambient Conditions Over Rh/MFM‐300(Cr). Research on achieving high selectivity for primary amines in reductive amination. [Online]. Available: [Link].

  • Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Provides classical methods for aldehyde synthesis and purification. [Online]. Available: [Link].

  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Discusses alternative borane-based reducing agents. [Online]. Available: [Link].

  • Journal of Medicinal Chemistry. (1977). Synthesis of two metabolites of (+)-propoxyphene. Historical literature on related propoxyphene structures. [Online]. Available: [Link].

  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Patent describing the use of borohydride reagents for reduction. [Online]. Available: .
  • MDPI. (2021). Recoverable Phospha-Michael Additions Catalyzed by a 4-N,N-Dimethylaminopyridinium Saccharinate Salt or a Fluorous Long-Chained Pyridine. Provides examples of modern catalytic methods in organic synthesis. [Online]. Available: [Link].

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with (2-Methyl-4-propoxyphenyl)methanamine Hydrochloride

Welcome to the technical support center for (2-Methyl-4-propoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and pract...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2-Methyl-4-propoxyphenyl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound. Here, you will find a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex experimental hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What is (2-Methyl-4-propoxyphenyl)methanamine hydrochloride and why is its solubility a concern?

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride is a chemical compound with potential applications in various research fields.[1][2][3] Its hydrochloride salt form suggests it is a basic compound, which can influence its solubility in different media.[4] Like many new chemical entities (NCEs), it may exhibit poor aqueous solubility, a significant hurdle in pharmaceutical development as it can limit bioavailability and therapeutic efficacy.[5][6][7][8]

Q2: What are the initial steps to assess the solubility of this compound?

A preliminary solubility assessment should be conducted in a range of aqueous and organic solvents. It is crucial to determine its solubility in biorelevant media, such as simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), to predict its in vivo behavior.

Q3: How does pH impact the solubility of an amine hydrochloride salt like this one?

For amine hydrochlorides, pH is a critical factor.[7] The compound will be more ionized and generally more soluble at a lower pH (acidic conditions) where the amine group is protonated. As the pH increases towards the pKa of the amine and beyond, the compound will deprotonate to its less soluble free base form. Therefore, creating a pH-solubility profile is a fundamental step.

Q4: Can temperature be used to improve solubility?

Yes, for many compounds, solubility increases with temperature. However, it is essential to assess the thermal stability of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride to ensure that heating does not cause degradation. This can be evaluated using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).

Q5: Are there any known analytical methods for quantifying this compound?

II. Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and the scientific rationale behind them to systematically address solubility challenges.

A. Issue: Poor Aqueous Solubility in Neutral pH Buffers

Underlying Cause: At neutral pH, a significant portion of the amine hydrochloride may convert to its less soluble free base form, leading to precipitation.

Troubleshooting Workflow: pH Modification and Co-solvent Systems

This workflow outlines the steps to systematically improve solubility by adjusting pH and incorporating co-solvents.

Solubility_Workflow cluster_0 Phase 1: pH Adjustment cluster_1 Phase 2: Co-solvent Screening start Start: Compound with Poor Neutral Solubility ph_profile Determine pH-Solubility Profile (e.g., pH 2, 4, 6, 7.4, 8) start->ph_profile evaluate_ph Evaluate Solubility Data ph_profile->evaluate_ph low_ph_soluble Sufficient Solubility at Low pH? evaluate_ph->low_ph_soluble end_ph End: Use Acidic Buffer System low_ph_soluble->end_ph Yes proceed_cosolvent Proceed to Co-solvents low_ph_soluble->proceed_cosolvent No cosolvent_screen Screen Co-solvents at Optimal pH (e.g., Ethanol, PEG 400, Propylene Glycol) proceed_cosolvent->cosolvent_screen evaluate_cosolvent Evaluate Solubility & Stability cosolvent_screen->evaluate_cosolvent cosolvent_success Solubility Goal Met? evaluate_cosolvent->cosolvent_success end_cosolvent End: Optimized pH/Co-solvent System cosolvent_success->end_cosolvent Yes proceed_advanced Consider Advanced Techniques cosolvent_success->proceed_advanced No

Caption: Workflow for pH and Co-solvent Optimization.

Protocol 1: Generating a pH-Solubility Profile

Objective: To determine the solubility of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride across a physiologically relevant pH range.

Materials:

  • (2-Methyl-4-propoxyphenyl)methanamine hydrochloride

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 4.5, 6.8, 7.4, 8.0)

  • HPLC system with UV detector

  • Shaking incubator

  • Centrifuge

  • pH meter

Procedure:

  • Prepare saturated solutions by adding an excess of the compound to vials containing each pH buffer.

  • Equilibrate the samples in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot solubility (e.g., in mg/mL) against pH.

Expertise & Causality: This profile is essential because the ionization state of the amine group is pH-dependent.[7] By understanding this relationship, you can select a pH environment that maximizes the concentration of the more soluble, ionized form of the molecule.

Protocol 2: Co-solvent System Development

Objective: To enhance solubility in a chosen buffer system by adding a water-miscible organic solvent.

Materials:

  • Buffer at the optimal pH determined from Protocol 1

  • Co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), DMSO)

  • (2-Methyl-4-propoxyphenyl)methanamine hydrochloride

Procedure:

  • Prepare a series of co-solvent mixtures with the chosen buffer (e.g., 10%, 20%, 30% v/v co-solvent in buffer).

  • Determine the solubility of the compound in each co-solvent mixture using the method described in Protocol 1.

  • Monitor the physical and chemical stability of the compound in the most promising co-solvent systems over time.

Trustworthiness: Co-solvents work by reducing the polarity of the aqueous solvent, which can better accommodate a lipophilic molecule.[7] The key is to find a balance where solubility is increased without causing toxicity or instability, which is why stability testing is a critical part of this protocol.

Data Presentation:

Co-solvent System (v/v)Solubility (mg/mL) at pH 4.5
100% Aqueous BufferInsert Experimental Value
10% Ethanol in BufferInsert Experimental Value
20% Ethanol in BufferInsert Experimental Value
10% PEG 400 in BufferInsert Experimental Value
20% PEG 400 in BufferInsert Experimental Value
B. Issue: Compound is a "Brick Dust" - Poor Solubility Across All Solvents

Underlying Cause: The compound may have a highly stable crystalline lattice structure that is difficult to disrupt, leading to low solubility regardless of the solvent system. This is a common challenge for many new chemical entities.[4][5]

Troubleshooting Workflow: Advanced Formulation Strategies

When simple pH and co-solvent adjustments are insufficient, more advanced techniques are required.

Advanced_Solubility cluster_0 Advanced Formulation Approaches start Start: Poorly Soluble Compound particle_size Particle Size Reduction (Micronization/Nanonization) start->particle_size solid_dispersion Amorphous Solid Dispersions (with Polymers like PVP, HPMC) start->solid_dispersion complexation Complexation (e.g., with Cyclodextrins) start->complexation evaluate Evaluate Solubility, Dissolution Rate, & Stability particle_size->evaluate solid_dispersion->evaluate complexation->evaluate success Formulation Goal Met? evaluate->success end End: Viable Formulation success->end

Caption: Advanced Strategies for Poorly Soluble Compounds.

Protocol 3: Particle Size Reduction

Objective: To increase the surface area of the solid particles, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.[4][13]

Methodologies:

  • Micronization: Techniques like jet milling can reduce particle size to the micron range.[5]

  • Nanonization: Creating a nanosuspension through methods like media milling or high-pressure homogenization can further increase surface area and saturation solubility.

Expertise & Causality: While micronization primarily affects the rate of dissolution, creating nanoparticles can also increase the equilibrium solubility due to the increased surface energy.[5] This is a physical modification approach.[5]

Protocol 4: Preparation of Amorphous Solid Dispersions

Objective: To disrupt the crystal lattice of the compound by dispersing it in an amorphous polymer matrix, thereby increasing its apparent solubility and dissolution rate.[13][14]

Materials:

  • (2-Methyl-4-propoxyphenyl)methanamine hydrochloride

  • Amorphous polymers (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))[14]

  • Organic solvent (e.g., methanol, acetone)

Procedure (Solvent Evaporation Method):

  • Dissolve both the compound and the chosen polymer in a common volatile organic solvent.

  • Remove the solvent under vacuum (e.g., using a rotary evaporator) to form a solid mass.

  • Further dry the solid mass to remove any residual solvent.

  • Characterize the resulting solid dispersion for its amorphous nature (using DSC or X-ray powder diffraction) and assess its dissolution properties.

Trustworthiness: The amorphous form of a drug exists at a higher energy state than its crystalline counterpart, leading to improved solubility.[13] The polymer acts as a stabilizer to prevent recrystallization. This approach is a well-established method for enhancing the bioavailability of poorly soluble drugs.[8]

Protocol 5: Cyclodextrin Complexation

Objective: To form an inclusion complex where the hydrophobic part of the drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility.[4][6]

Materials:

  • (2-Methyl-4-propoxyphenyl)methanamine hydrochloride

  • Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Aqueous buffer

Procedure (Kneading Method):

  • Mix the compound and cyclodextrin in a specific molar ratio (e.g., 1:1, 1:2).

  • Add a small amount of water or a water-alcohol mixture to form a paste.

  • Knead the paste thoroughly for a specified time (e.g., 60 minutes).

  • Dry the resulting product to obtain a solid complex.

  • Evaluate the solubility and dissolution characteristics of the complex compared to the pure drug.

Expertise & Causality: Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with poorly soluble molecules, effectively increasing their solubility in aqueous media.[4] This is a form of chemical modification through complexation.[5]

III. Summary and Further Assistance

This guide provides a structured approach to systematically address the solubility challenges of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride. By starting with fundamental characterization and progressing to advanced formulation strategies, researchers can develop a robust methodology to achieve the desired solubility for their experimental needs.

For further assistance or to discuss specific experimental results, please contact our technical support team.

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's. [Link]

  • Formulation Development. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. [Link]

  • Gavamukul, S., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(3), 1015-1042. [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • NextSDS. (n.d.). (2-methyl-4-propoxyphenyl)methanamine — Chemical Substance Information. NextSDS. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Al-Bayati, M. A. A., & Al-Azzawi, W. K. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 15(7), 856. [Link]

  • El-Gindy, A. (2006). Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 493-499. [Link]

  • PubChemLite. (n.d.). (2-methyl-4-propoxyphenyl)methanamine (C11H17NO). PubChemLite. [Link]

  • PubChem. (n.d.). 2-(4-Methyl-2-propoxyphenyl)ethanamine. PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Royal Society of Chemistry. [Link]

  • U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA. [Link]

  • ResearchGate. (n.d.). Determination of methenamine, methenamine mandelate and methenamine hippurate in pharmaceutical preparations using ion-exchange HPLC. ResearchGate. [Link]

Sources

Optimization

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride protocol modifications for improved results

Welcome to the official technical support and troubleshooting guide for (2-Methyl-4-propoxyphenyl)methanamine hydrochloride (CAS: 1797595-88-0). This resource is engineered for researchers, medicinal chemists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the official technical support and troubleshooting guide for (2-Methyl-4-propoxyphenyl)methanamine hydrochloride (CAS: 1797595-88-0). This resource is engineered for researchers, medicinal chemists, and drug development professionals utilizing this substituted benzylamine as a synthetic building block or as a pharmacophore in Trace Amine-Associated Receptor 1 (TAAR1) drug discovery programs.

Because this compound features both a sterically hindering ortho-methyl group and a lipophilic para-propoxy chain, standard experimental protocols often yield sub-optimal results. This guide provides field-proven modifications, explaining the exact chemical and biological causality behind each optimization to ensure your workflows are robust and self-validating.

Section 1: Synthetic Applications & Amide Coupling Troubleshooting

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride is frequently used as an amine donor in library synthesis. However, researchers often report stalled reactions or poor yields when using standard carbodiimide chemistry.

Frequently Asked Questions (FAQs)

Q: Why is my coupling yield consistently below 30% when using EDC/NHS and Triethylamine (TEA)? A: The failure stems from two distinct chemical properties of the substrate. First, as a hydrochloride salt, the amine is fully protonated and non-nucleophilic. While TEA is a base, it can act as a competing nucleophile or cause epimerization. Second, the ortho-methyl group on the phenyl ring creates severe steric hindrance around the benzylic amine. When EDC activates the carboxylic acid, it forms a bulky O-acylisourea intermediate. The sterically hindered amine cannot efficiently attack this bulky intermediate, leading to hydrolysis of the active ester back to the starting material[1].

Q: How do I overcome this steric clash? A: You must switch to a uronium/aminium-based coupling reagent like HATU and use N,N-Diisopropylethylamine (DIPEA). DIPEA is a non-nucleophilic base that efficiently liberates the free amine without interfering with the reaction. HATU generates a highly reactive, compact 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring nitrogen in the HOAt ring provides anchimeric assistance (intramolecular hydrogen bonding), which accelerates the nucleophilic attack of the hindered amine, driving the reaction to completion[1].

Workflow Visualization

AmideCoupling Acid Carboxylic Acid (Substrate) Activation Activation (HATU) Forms HOAt Active Ester Acid->Activation Coupling Nucleophilic Attack (Anchimeric Assistance) Activation->Coupling Amine (2-Methyl-4-propoxyphenyl) methanamine HCl Base DIPEA (3.0 eq) Free-basing & Acid Scavenging Amine->Base Base->Coupling Product Purified Amide Product Coupling->Product

Fig 1. Optimized HATU-mediated amide coupling workflow for sterically hindered amine salts.

Protocol 1: Optimized HATU-Mediated Amide Coupling

This protocol is a self-validating system: Step 2 acts as an internal quality control (QC) check before committing the valuable amine.

  • Acid Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration. Maintain under an inert nitrogen atmosphere.

  • Base Addition & QC: Add DIPEA (1.5 eq) to the mixture. Stir at room temperature for 15 minutes. Self-Validation Step: Pull a 1 µL aliquot, dilute in MeCN, and run a rapid LC-MS. You must observe the mass of the HOAt-active ester before proceeding.

  • Amine Free-Basing: In a separate vial, suspend (2-Methyl-4-propoxyphenyl)methanamine hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (1.5 eq). The solution will clear as the HCl salt is neutralized and the free base is generated.

  • Coupling: Transfer the free-based amine solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir at room temperature for 2 hours. The anchimeric assistance of the HOAt ester will rapidly overcome the ortho-methyl steric barrier.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), brine, dry over Na₂SO₄, and concentrate.

Quantitative Optimization Data
Coupling ReagentBase (Equivalents)Intermediate FormedConversion at 2hIsolated Yield (%)
EDC/NHSTEA (2.0 eq)O-acylisourea / NHS35%22%
PyBOPDIPEA (3.0 eq)HOBt ester78%65%
HATU DIPEA (3.0 eq) HOAt ester >99% 94%

Table 1: Amide coupling optimization demonstrating the necessity of HATU/DIPEA for this specific scaffold.

Section 2: Biological Assay Integration (TAAR1 Activation)

Substituted benzylamines and phenethylamines are classic pharmacophores for Trace Amine-Associated Receptor 1 (TAAR1), a Gs-coupled GPCR critical in modulating monoaminergic neurotransmission[2]. When testing (2-Methyl-4-propoxyphenyl)methanamine derivatives in in vitro assays, researchers frequently encounter high background noise or artificially weak potency.

Frequently Asked Questions (FAQs)

Q: Why is the baseline cAMP noise so high, making my EC₅₀ calculations irreproducible? A: TAAR1 activation stimulates Adenylyl Cyclase (AC), converting ATP to cAMP[2]. However, endogenous phosphodiesterases (PDEs) in the host cells (e.g., CHO-K1 or HEK293) rapidly hydrolyze cAMP into inactive 5'-AMP. If this degradation is not halted, the signal window collapses, leading to high noise. You must add 3-Isobutyl-1-methylxanthine (IBMX), a broad-spectrum competitive PDE inhibitor, to the assay buffer to preserve the accumulated cAMP pool.

Q: My compound shows good binding affinity but terrible functional potency (EC₅₀ > 10 µM). Is the compound inactive? A: Not necessarily. The 4-propoxy chain significantly increases the lipophilicity (LogP) of the molecule. In standard aqueous buffers, highly lipophilic compounds non-specifically adsorb to the polystyrene walls of the microtiter plates. This drastically reduces the effective concentration of the drug available to bind the receptor. Supplementing the assay buffer with 0.1% fatty-acid-free Bovine Serum Albumin (BSA) acts as a carrier, keeping the lipophilic ligand in solution and restoring true pharmacological potency[3].

Pathway Visualization

TAAR1Pathway Ligand Ligand Binding (Buffer + 0.1% BSA) GPCR TAAR1 Receptor (Gs-Coupled) Ligand->GPCR Galpha Gαs Subunit Dissociation GPCR->Galpha AC Adenylyl Cyclase (AC) Activation Galpha->AC cAMP cAMP Accumulation AC->cAMP PDE PDE Degradation (Blocked by IBMX) cAMP->PDE Hydrolysis Signal TR-FRET Readout cAMP->Signal

Fig 2. TAAR1 Gs-coupled signaling pathway and critical assay intervention points.

Protocol 2: TAAR1 cAMP Accumulation Assay (HTRF)

This protocol utilizes a self-validating Z'-factor calculation to ensure assay robustness before data analysis.

  • Buffer Preparation (Critical Step): Prepare the Assay Buffer using HBSS supplemented with 20 mM HEPES (pH 7.4). Immediately before use, add 0.5 mM IBMX and 0.1% fatty-acid-free BSA .

  • Cell Harvesting: Harvest CHO-K1 cells stably expressing human TAAR1. Resuspend in the optimized Assay Buffer to a density of 400,000 cells/mL.

  • Compound Plating: Dispense 5 µL of serially diluted test compounds into a 384-well white proxiplate. Self-Validation Step: Include a known full agonist (e.g., RO5166017) as a positive control and vehicle (DMSO) as a negative control to calculate the Z'-factor[2].

  • Cell Addition: Add 5 µL of the cell suspension (2,000 cells/well) to the compound-containing wells.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for exactly 30 minutes. The IBMX will ensure that all generated cAMP is trapped and measurable.

  • Detection: Add 5 µL of HTRF cAMP-d2 conjugate and 5 µL of Cryptate-labeled anti-cAMP antibody (both prepared in lysis buffer).

  • Readout & QC: Incubate for 1 hour at room temperature in the dark. Read the TR-FRET signal at 665 nm and 620 nm. Calculate the Z'-factor using the controls; proceed with EC₅₀ calculation only if Z' > 0.5.

Quantitative Assay Optimization Data
Buffer ConditionPDE InhibitorCarrier ProteinSignal-to-BackgroundEC₅₀ (nM)Z'-Factor
Standard HBSSNoneNone1.8>10,0000.12 (Fail)
HBSS + IBMX0.5 mM IBMXNone5.41,2500.45 (Marginal)
Optimized Buffer 0.5 mM IBMX 0.1% BSA 8.2 42 0.81 (Excellent)

Table 2: Impact of buffer modifications on TAAR1 cAMP assay performance for lipophilic benzylamines.

References
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Revel, F. G., et al. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proceedings of the National Academy of Sciences, 108(20), 8485-8490. Available at:[Link]

  • Borowsky, B., et al. (2001). Trace amines: Identification of a family of mammalian G protein-coupled receptors. Proceedings of the National Academy of Sciences, 98(16), 8966-8971. Available at:[Link]

Sources

Troubleshooting

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride unexpected side effects in cell culture

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing confounding variables when introducing novel synthetic intermediates or building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing confounding variables when introducing novel synthetic intermediates or building blocks into biological systems.

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride is a primary amine featuring a lipophilic aromatic ring. While highly useful in medicinal chemistry, its specific physicochemical profile—a high partition coefficient (LogP) and a basic primary amine (pKa > 9)—classifies it as a Cationic Amphiphilic Drug (CAD) . When introduced to in vitro cell culture models, this structural motif predictably triggers two major artifactual side effects: lysosomotropism (lysosomal trapping) and amine oxidase-mediated oxidative stress .

This guide is designed to help you decouple true pharmacological effects from these common in vitro artifacts.

Troubleshooting FAQs

Issue 1: Rapid Intracellular Vacuolization

Q: Within 2–4 hours of treating my cells with (2-Methyl-4-propoxyphenyl)methanamine hydrochloride, I observe massive cytoplasmic vacuolization under phase-contrast microscopy. Is this an on-target mechanism?

A: Highly unlikely. This is a classic manifestation of lysosomotropism [1]. At physiological pH (7.4), a small fraction of the compound exists in its neutral, unprotonated state. This lipophilic neutral fraction readily diffuses across the plasma membrane and into intracellular organelles.

When the compound enters the highly acidic lumen of the lysosome (pH ~4.5), the primary amine becomes rapidly protonated. Because biological membranes are impermeable to charged species, the protonated compound becomes permanently trapped inside the lysosome. This accumulation exerts an osmotic load, drawing water into the lysosome, which results in the massive swelling and vacuolization you are observing under the microscope. This process can also artificially inhibit autophagic flux, mimicking the effects of known lysosomotropic agents like chloroquine.

LysosomalTrapping A Extracellular Space (pH 7.4) Neutral Amine (R-NH2) B Cytosol (pH 7.2) Diffusion across membrane A->B Passive Diffusion C Lysosomal Lumen (pH 4.5) Protonation (R-NH3+) B->C Enters Lysosome D Lysosomal Trapping & Accumulation C->D Membrane Impermeable E Osmotic Swelling & Vacuolization D->E Disrupted Autophagy

Mechanism of lysosomal trapping and vacuolization by lipophilic primary amines.

Issue 2: Unexplained Cytotoxicity and ROS Generation

Q: I am observing severe cytotoxicity and Reactive Oxygen Species (ROS) accumulation in standard media (DMEM + 10% FBS), but the compound appears non-toxic in serum-free conditions. Why?

A: You are observing an in vitro artifact driven by Bovine Serum Amine Oxidase (BSAO) , an enzyme abundantly present in Fetal Bovine Serum (FBS)[2]. Primary amine oxidases (EC 1.4.3.21) catalyze the oxidative deamination of primary amines[3].

When you add (2-Methyl-4-propoxyphenyl)methanamine to FBS-containing media, BSAO recognizes the terminal primary amine (-CH2-NH2) as a substrate. The enzyme oxidizes the compound, releasing a reactive aldehyde, ammonia, and—most critically—hydrogen peroxide (H2O2) directly into your culture medium[4]. The ROS accumulation and subsequent cell death are caused by this extracellular H2O2 storm, not by the intracellular action of your compound.

AmineOxidase A (2-Methyl-4-propoxyphenyl) methanamine C Oxidative Deamination A->C B Bovine Serum Amine Oxidase (in FBS) B->C D Hydrogen Peroxide (H2O2) + Reactive Aldehyde C->D O2 + H2O E Oxidative Stress & Artifactual Cytotoxicity D->E ROS Accumulation

Amine oxidase-mediated generation of hydrogen peroxide leading to artifactual cytotoxicity.

Quantitative Data Summaries

To aid in your experimental design, refer to the following tables summarizing the physicochemical drivers of these side effects and the expected cytotoxicity profiles across different media conditions.

Table 1: Physicochemical Drivers of Subcellular Partitioning

ParameterEstimated ValueBiological Consequence
pKa (Primary Amine) ~9.5>99% protonated at pH 7.4. The small neutral fraction drives rapid passive diffusion, while the acidic lysosome ensures near 100% protonation and trapping.
LogP (Lipophilicity) ~2.5High lipid bilayer permeability; readily crosses the plasma membrane without the need for active transporters.
Salt Form Hydrochloride (HCl)Highly water-soluble stock solutions, but high concentrations (>10 mM) added directly to unbuffered media may cause transient local pH drops.

Table 2: Media-Dependent Cytotoxicity Profiles (Expected Viability at 24h, 50 µM)

Culture ConditionExpected ViabilityPrimary Mechanistic Cause
DMEM + 10% Standard FBS < 20%High BSAO activity leads to rapid, lethal H2O2 generation in the media.
DMEM + 10% Heat-Inactivated FBS 60% - 85%Heat inactivation partially denatures BSAO, reducing but not eliminating H2O2 production.
Serum-Free Media > 95%Complete absence of BSAO; no artifactual oxidative deamination occurs.
DMEM + 10% FBS + Catalase (100 U/mL) > 90%Catalase instantly neutralizes extracellular H2O2, rescuing the cells from oxidative stress.

Experimental Protocols

To ensure scientific integrity, you must validate that the side effects you observe are indeed artifacts. Below are two self-validating protocols to confirm lysosomal trapping and amine oxidase activity.

Protocol 1: Validating Lysosomal Trapping via LysoTracker Displacement

Rationale: If (2-Methyl-4-propoxyphenyl)methanamine accumulates in lysosomes, it will raise the lysosomal pH and competitively displace lysosomotropic fluorescent dyes[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa or Fa2N-4) in a 96-well glass-bottom imaging plate at 10,000 cells/well. Incubate overnight.

  • Dye Loading: Aspirate media. Add pre-warmed media containing 50 nM LysoTracker™ Red DND-99. Incubate for 30 minutes at 37°C.

  • Baseline Imaging: Wash cells once with PBS and replace with live-cell imaging buffer. Acquire baseline fluorescence images (Ex/Em: 577/590 nm) to confirm punctate lysosomal staining.

  • Compound Addition: Add (2-Methyl-4-propoxyphenyl)methanamine hydrochloride at varying concentrations (e.g., 1 µM, 10 µM, 50 µM). Use 50 µM Chloroquine as a positive control.

  • Kinetic Imaging: Image the cells every 10 minutes for 2 hours.

  • Data Interpretation: A rapid loss of punctate red fluorescence indicates that your compound is accumulating in the lysosomes and neutralizing the pH gradient required for LysoTracker retention.

Protocol 2: Rescuing Amine Oxidase-Mediated Cytotoxicity

Rationale: If toxicity is caused by BSAO-mediated H2O2 generation, the addition of the H2O2-scavenging enzyme Catalase, or the SSAO inhibitor Aminoguanidine, will completely rescue cell viability.

Step-by-Step Methodology:

  • Media Preparation: Prepare three distinct media conditions:

    • Condition A: DMEM + 10% standard FBS.

    • Condition B: DMEM + 10% standard FBS + 100 U/mL bovine liver Catalase.

    • Condition C: DMEM + 10% standard FBS + 1 mM Aminoguanidine.

  • Cell Treatment: Plate cells in a 96-well format. Replace media with Conditions A, B, and C. Immediately spike in 50 µM of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Viability Assay: Perform a standard resazurin reduction assay (or MTT) to quantify cell viability.

  • Data Interpretation: If viability in Condition A is low, but Conditions B and C show >90% viability, you have definitively proven that the cytotoxicity is an in vitro artifact caused by serum amine oxidases. Future experiments with this compound must be conducted in serum-free media or in the presence of an SSAO inhibitor.

References

1.[1] Title: Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells) - PubMed Source: nih.gov URL:

2.[2] Title: Polyamine catabolism and oxidative damage - PMC - NIH Source: nih.gov URL:

3.[4] Title: Primary Amine Oxidase of Escherichia coli Is a Metabolic Enzyme that Can Use a Human Leukocyte Molecule as a Substrate | PLOS One Source: plos.org URL:

4.[3] Title: Information on EC 1.4.3.21 - primary-amine oxidase - BRENDA Enzyme Database Source: brenda-enzymes.org URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: (2-Methyl-4-propoxyphenyl)methanamine Hydrochloride in CNS Drug Discovery

Executive Summary In modern medicinal chemistry, the selection of the right building block dictates the success of hit-to-lead optimization. Benzylamine derivatives are highly privileged scaffolds, particularly recognize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the selection of the right building block dictates the success of hit-to-lead optimization. Benzylamine derivatives are highly privileged scaffolds, particularly recognized for their utility in developing selective monoamine oxidase B (MAO-B) inhibitors and central nervous system (CNS) active agents[1][2].

This guide provides an objective, data-driven comparison of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride (CAS: 1797595-88-0)[3] against simpler, traditional benzylamine analogs. By analyzing the causality behind its structural features—specifically the ortho-methyl and para-propoxy substitutions—we demonstrate why this specific building block offers superior pharmacokinetic and pharmacodynamic starting points for neurodegenerative drug discovery[4].

Structural Rationale & Physicochemical Profiling

The efficacy of benzylamine-derived MAO-B inhibitors, such as the clinical drug Safinamide, relies heavily on their ability to occupy the highly lipophilic substrate cavity of the MAO-B enzyme[4][5].

  • The Para-Propoxy Advantage (Lipophilic Extension): Simpler building blocks like (4-methoxyphenyl)methanamine possess a short methoxy group that fails to fully exploit the depth of the MAO-B hydrophobic pocket. The extended 4-propoxy chain in (2-Methyl-4-propoxyphenyl)methanamine significantly increases the calculated LogP (cLogP), driving deeper penetration and stronger Van der Waals interactions with residues like Tyr326 and Ile199[2][5].

  • The Ortho-Methyl Advantage (Conformational Locking): Unsubstituted benzylamines suffer from high degrees of rotational freedom, leading to a high entropic penalty upon target binding. The introduction of a 2-methyl group creates a steric clash with the benzylic amine, restricting the dihedral angle. This pre-organizes the molecule into its bioactive conformation, fundamentally improving target binding affinity.

Comparative Physicochemical Data

The following table summarizes the physicochemical properties of (2-Methyl-4-propoxyphenyl)methanamine compared to its structural alternatives, alongside representative in vitro performance when synthesized into sulfonamide-based MAO-B inhibitors.

Building BlockSubstitution PatternMW (Free Base)cLogPConformational EntropyRepresentative MAO-B IC₅₀ (Derived Sulfonamide)
(4-Methoxyphenyl)methanamine 4-Methoxy137.18 g/mol 1.25High (Flexible)~450 nM
(2-Ethyl-4-methoxyphenyl)methanamine 2-Ethyl, 4-Methoxy165.23 g/mol 2.10Moderate~120 nM
(2-Methyl-4-propoxyphenyl)methanamine 2-Methyl, 4-Propoxy179.26 g/mol 2.85Low (Pre-organized)< 50 nM

Mechanistic Pathway: MAO-B Inhibition

To understand the downstream application of this building block, it is critical to visualize the biological pathway it is designed to interrupt. MAO-B oxidizes dopamine, generating reactive oxygen species (ROS) that contribute to oxidative stress in neurodegenerative diseases[5]. Inhibitors derived from (2-Methyl-4-propoxyphenyl)methanamine block this catalytic degradation.

MAOB_Pathway DA Dopamine MAOB MAO-B Enzyme DA->MAOB Binds Active Site ROS ROS & H2O2 (Oxidative Stress) MAOB->ROS Oxidation DOPAC DOPAC (Metabolite) MAOB->DOPAC Degradation Inhibitor Benzylamine Inhibitor Inhibitor->MAOB Blocks Cavity

Mechanism of MAO-B inhibition by benzylamine derivatives preventing dopamine degradation.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific rationales for reagent choices and built-in controls to guarantee reproducibility in hit-to-lead workflows.

Parallel Synthesis Workflow

The conversion of the hydrochloride salt building block into a functional sulfonamide inhibitor requires careful control of nucleophilicity.

Synth_Workflow BB Building Block (2-Methyl-4-propoxyphenyl)methanamine Coupling Sulfonamide Coupling BB->Coupling + Sulfonyl Chloride, DIPEA Purification Purification Coupling->Purification Crude Extract Assay In Vitro MAO-B Fluorometric Assay Purification->Assay Pure Compound Hit Lead Compound Identification Assay->Hit IC50 Profiling

High-throughput synthetic workflow from building block to lead compound identification.

Step-by-Step Synthesis Protocol:

  • Preparation: Dissolve 1.0 equivalent of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride[3] in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk minimizes nucleophilic competition, ensuring the primary amine of the building block reacts exclusively with the electrophile. Furthermore, the excess base is required to first neutralize the HCl salt of the building block.

  • Coupling: Cool the mixture to 0°C and add 1.1 equivalents of the desired sulfonyl chloride dropwise. Stir for 4 hours at room temperature.

  • Purification: Quench with saturated NaHCO₃, extract the organic layer, and purify via preparative HPLC to achieve >95% purity, a strict requirement for accurate in vitro enzymatic profiling.

Self-Validating In Vitro MAO-B Enzyme Inhibition Assay

To evaluate the biological efficacy of the synthesized derivatives, a continuous fluorometric Amplex Red assay is utilized[2].

Step-by-Step Assay Protocol:

  • Enzyme Preparation: Dilute recombinant human MAO-B enzyme in 50 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Incubation: Plate varying concentrations of the synthesized inhibitor (1 nM to 10 µM) in a 96-well black opaque plate. Add the MAO-B enzyme and incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Add a working solution containing 200 µM Amplex Red reagent, 1 U/mL horseradish peroxidase (HRP), and 1 mM p-tyramine (the MAO substrate).

  • Self-Validation Controls:

    • Positive Control: Safinamide (a known reversible MAO-B inhibitor)[4] to validate assay sensitivity.

    • Negative Control: Buffer only (no enzyme) to establish background fluorescence and ensure the synthesized compound does not auto-fluoresce.

  • Measurement & Analysis: Measure fluorescence continuously (Ex/Em = 530/590 nm) for 30 minutes. Calculate the IC₅₀ using non-linear regression analysis.

Conclusion

For drug development professionals targeting CNS disorders, the selection of starting materials is not trivial. While simpler benzylamines offer synthetic ease, (2-Methyl-4-propoxyphenyl)methanamine hydrochloride provides a highly optimized structural foundation. Its precisely engineered lipophilicity (via the propoxy group) and conformational rigidity (via the ortho-methyl group) drastically reduce the optimization cycles required to achieve nanomolar potency against targets like MAO-B.

Sources

Comparative

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride confirming biological activity

Confirming Biological Activity of Novel Benzylamine Derivatives: A Methodological Guide Featuring (2-Methyl-4-propoxyphenyl)methanamine hydrochloride As drug discovery pivots toward highly selective neuropharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Confirming Biological Activity of Novel Benzylamine Derivatives: A Methodological Guide Featuring (2-Methyl-4-propoxyphenyl)methanamine hydrochloride

As drug discovery pivots toward highly selective neuropharmacological targets, substituted benzylamines have emerged as privileged pharmacophores. (2-Methyl-4-propoxyphenyl)methanamine hydrochloride (CAS 1797595-88-0) is a commercially available chemical building block that perfectly exemplifies this structural class. While it lacks extensive legacy literature[1], its primary amine and bulky lipophilic substitutions make it an ideal candidate for screening against two major aminergic targets: Monoamine Oxidase B (MAO-B) and the Trace Amine-Associated Receptor 1 (TAAR1) .

As a Senior Application Scientist, I have designed this guide to transition compounds like (2-Methyl-4-propoxyphenyl)methanamine hydrochloride from raw chemical inventory into validated biological hits. This guide objectively compares its theoretical screening profile against established reference standards and provides self-validating, step-by-step experimental workflows to confirm its biological activity.

Mechanistic Rationale & Target Profiling

To screen a compound effectively, we must first understand the causality of its target interactions. The benzylamine motif is biologically promiscuous but chemically predictable:

  • MAO-B Inhibition/Substrate Activity: MAO-B is a mitochondrial enzyme that oxidizes primary amines. The 4-propoxy and 2-methyl groups on this test compound provide steric bulk that typically favors MAO-B over MAO-A, potentially acting as a competitive inhibitor or a slow-turnover substrate.

  • TAAR1 Agonism: TAAR1 is a Gs-coupled GPCR activated by endogenous trace amines like tyramine[2]. The structural homology between our test compound and tyramine suggests it may bind the orthosteric site, triggering adenylyl cyclase and driving intracellular cAMP accumulation[3].

MechanisticPathway Compound (2-Methyl-4-propoxyphenyl) methanamine HCl MAOB Monoamine Oxidase B (MAO-B) Compound->MAOB Substrate/Inhibitor TAAR1 TAAR1 Receptor (Gs-Coupled) Compound->TAAR1 Agonist Binding FAD FAD Reduction MAOB->FAD Oxidation H2O2 H2O2 Production (Fluorometric Readout) FAD->H2O2 Byproduct AC Adenylyl Cyclase TAAR1->AC Gs Activation cAMP cAMP Accumulation (EIA Readout) AC->cAMP ATP Conversion

Dual signaling and metabolic pathways for benzylamine pharmacophores targeting MAO-B and TAAR1.

Objective Comparison with Alternative Standards

When confirming the activity of an uncharacterized building block, it must be benchmarked against validated reference compounds to ensure assay integrity. Table 1 summarizes the expected performance and assay roles of our test compound versus industry standards.

Table 1: Comparative Profiling of Aminergic Modulators

CompoundPrimary TargetAssay ReadoutExpected Activity RangeRole in Experimental Assay
(2-Methyl-4-propoxyphenyl)methanamine HCl MAO-B / TAAR1H2O2 / cAMPUnknown (Test)Test Article (Hit Identification)
Selegiline MAO-BH2O2 DecreaseIC50: 10 - 50 nMPositive Control (Inhibitor)[4]
Clorgyline MAO-AH2O2 DecreaseIC50: > 10 µM (for MAO-B)Selectivity Control[5]
Tyramine TAAR1cAMP IncreaseEC50: 0.5 - 2.0 µMFull Agonist Reference[2]
RO5166017 TAAR1cAMP IncreaseEC50: ~10 nMSynthetic Agonist Control[3]

Experimental Workflows for Biological Confirmation

To establish trustworthiness, assays cannot simply be run; they must be self-validating. The following protocols detail the exact methodologies required to test (2-Methyl-4-propoxyphenyl)methanamine hydrochloride, emphasizing the causality behind specific reagent choices.

Workflow Prep Compound Preparation (10mM DMSO Stock) Split Parallel Assay Allocation Prep->Split Assay1 MAO-B Kinetic Assay (Ex/Em 535/587 nm) Split->Assay1 Assay2 TAAR1 cAMP Assay (Luminescence/EIA) Split->Assay2 Val1 Z'-Factor Validation (Selegiline Control) Assay1->Val1 Val2 Z'-Factor Validation (Tyramine Control) Assay2->Val2 Data1 IC50 Calculation Val1->Data1 Data2 EC50 / Emax Calculation Val2->Data2

High-throughput screening workflow for parallel validation of benzylamine derivatives.

Protocol A: MAO-B Fluorometric Inhibition Assay

Causality Check: Why use a continuous kinetic fluorometric readout instead of an endpoint colorimetric assay? Substituted benzylamines often exhibit intrinsic autofluorescence or absorbance. By measuring the rate of H2O2 production (ΔRFU/min) kinetically, we mathematically subtract the static background noise of the test compound[6].

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human MAO-B enzyme in Assay Buffer (0.1 M Tris-HCl, pH 7.4). Prepare a 10 mM stock of (2-Methyl-4-propoxyphenyl)methanamine HCl in DMSO.

  • Compound Dilution: Dilute the test compound to a final concentration range of 100 µM to 1 nM (maintaining final DMSO < 1% to prevent enzyme denaturation)[7].

  • Pre-Incubation: Add 50 µL of the MAO-B enzyme solution to 10 µL of the test compound in a black 96-well microplate. Include Selegiline (10 µM) as a positive inhibition control. Incubate at 37°C for 15 minutes to allow for potential irreversible binding.

  • Reaction Initiation: Add 40 µL of a Reaction Mix containing the MAO-B substrate (Benzylamine) and a fluorogenic probe (e.g., Amplex Red/GenieRed) coupled with Horseradish Peroxidase (HRP)[4].

  • Kinetic Measurement: Immediately transfer to a microplate reader. Measure fluorescence (Ex/Em = 535/587 nm) continuously every 2 minutes for 40 minutes at 37°C[4].

  • Data Analysis: Calculate the slope (ΔRFU/ΔT) within the linear phase of the reaction. Plot the normalized slopes against the log of the compound concentration to derive the IC50.

Protocol B: TAAR1 cAMP Accumulation Assay

Causality Check: Why must cells be starved in charcoal-stripped serum prior to the assay? Standard fetal bovine serum contains trace amounts of endogenous amines that will pre-activate TAAR1, elevating baseline cAMP and destroying the assay's dynamic range[3].

Step-by-Step Methodology:

  • Cell Culture Preparation: Plate HEK293 cells stably expressing human TAAR1 at a density of 2 × 10^5 cells/well in 48-well plates. 24 hours prior to the assay, replace standard media with media containing 10% charcoal-stripped serum[3].

  • Phosphodiesterase Inhibition: Wash cells and add assay buffer containing 500 µM IBMX (3-isobutyl-1-methylxanthine). Expert Insight: IBMX inhibits phosphodiesterases, preventing the degradation of synthesized cAMP and amplifying the signal window.

  • Agonist Treatment: Add (2-Methyl-4-propoxyphenyl)methanamine HCl across a 7-point dose-response curve (10^-11 to 10^-5 M). Use Tyramine (10 µM) as the Emax reference standard[2]. Incubate for 60 minutes at 37°C[3].

  • Lysis and Detection: Terminate the reaction by adding cell lysis buffer. Quantify intracellular cAMP using a competitive Enzyme Immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) kit according to the manufacturer's protocol[3].

  • Data Analysis: Normalize the test compound's luminescence/absorbance values against the maximum response elicited by Tyramine (defined as 100% Emax) to calculate the EC50 and intrinsic efficacy[2].

References

  • uni.lu (PubChemLite).(2-methyl-4-propoxyphenyl)methanamine (C11H17NO) - Compound Profile.
  • Sigma-Aldrich.CAS 1494527-05-7: 1-(2-methyl-4-propoxyphenyl)methanamine Product Information.
  • Assay Genie.Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013) Protocol.
  • National Institutes of Health (PMC).Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2.
  • MDPI.JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential.
  • Cell Biolabs, Inc.OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) Protocol.

Sources

Validation

Establishing Dose-Response Relationships for (2-Methyl-4-propoxyphenyl)methanamine Hydrochloride: A Comparative Guide for Amine-Targeted Screening

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: In vitro pharmacological profiling, assay causality, and comparative efficacy. Introduction & Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Content Focus: In vitro pharmacological profiling, assay causality, and comparative efficacy.

Introduction & Mechanistic Rationale

In the landscape of neuropharmacology and synthetic probe development, substituted benzylamines represent a highly privileged scaffold. (2-Methyl-4-propoxyphenyl)methanamine hydrochloride (abbreviated here as 2M4P-MA ; CAS: 1797595-88-0[1], free base CAS: 1494527-05-7[2]) is a commercially available building block that structurally mimics endogenous trace amines.

As a Senior Application Scientist, I frequently see novel amine derivatives fail in late-stage screening due to poorly optimized initial dose-response parameters. The 2-methyl and 4-propoxy substitutions on the phenyl ring of 2M4P-MA alter its steric bulk and lipophilicity compared to endogenous ligands like β -phenylethylamine ( β -PEA). These modifications theoretically shift its binding affinity and functional efficacy across two primary amine-recognizing targets:

  • Trace Amine-Associated Receptor 1 (TAAR1): A Gαs​ -coupled GPCR where agonism stimulates intracellular cAMP accumulation[3][4].

  • Monoamine Oxidase B (MAO-B): A mitochondrial enzyme responsible for the oxidative deamination of biogenic amines, where the compound may act as a competitive inhibitor[5][6].

To objectively evaluate 2M4P-MA, we must establish rigorous, self-validating dose-response relationships and compare its performance against established industry standards (RO5263397 for TAAR1; Selegiline for MAO-B).

Pathways Compound 2M4P-MA (Ligand/Inhibitor) TAAR1 TAAR1 Receptor (GPCR) Compound->TAAR1 Agonism MAOB MAO-B Enzyme (Mitochondrial) Compound->MAOB Inhibition Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation (HTRF Readout) AC->cAMP Synthesis Product 4-Hydroxyquinoline (Fluorescent) MAOB->Product Deamination Kyn Kynuramine (Substrate) Kyn->MAOB Binds

Fig 1: Mechanistic pathways for 2M4P-MA evaluating TAAR1 agonism and MAO-B enzymatic inhibition.

Experimental Design & Causality

A robust dose-response curve requires more than just mixing reagents; it demands an understanding of assay kinetics and signal windows.

Why an 11-Point Curve?

To accurately calculate the Hill slope (which dictates cooperativity) and the true Emax​ or Imax​ , we must capture both the upper and lower asymptotes of the response. A standard 11-point, 1:3 serial dilution (ranging from 10 pM to 10 μ M) ensures sufficient data density across the inflection point of the curve.

Protocol 1: TAAR1 Functional Activation (cAMP Accumulation)

We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay for cAMP detection.

  • Causality: HTRF provides a stable, ratiometric readout (665 nm / 620 nm) that normalizes well-to-well variations in cell number or dispensing volumes, which is critical for precise EC50​ determination[3][4]. We include IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation, thereby artificially widening our signal window to detect partial agonism.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing human TAAR1. Resuspend in assay buffer (HBSS + 20 mM HEPES) containing 0.5 mM IBMX[3].

  • Plating: Dispense 1,000 cells/well into a 384-well low-volume white microplate.

  • Compound Addition: Transfer 2M4P-MA, RO5263397 (positive control), and vehicle (DMSO, final concentration 0.5%) using an acoustic liquid handler to generate an 11-point dose-response curve.

  • Incubation: Incubate for 30 minutes at room temperature to allow Gαs​ signaling and cAMP accumulation[4].

  • Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and Anti-cAMP Cryptate. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader.

Protocol 2: MAO-B Enzymatic Inhibition

We utilize a fluorometric assay using kynuramine as a substrate[5][7].

  • Causality: Kynuramine is deaminated by MAO-B to form 4-hydroxyquinoline, a highly fluorescent product. Fluorometric detection is vastly superior to spectrophotometric methods because it avoids UV-interference from the aromatic rings of our test compounds[5][6]. We run the assay at the substrate's Km​ to balance assay sensitivity with the ability to detect competitive inhibition (per the Cheng-Prusoff equation).

Step-by-Step Methodology:

  • Enzyme Prep: Dilute recombinant human MAO-B (12.5 μ g/mL) in 0.1 M potassium phosphate buffer (pH 7.4)[5].

  • Pre-incubation: Add 2M4P-MA or Selegiline (reference inhibitor) in an 11-point dilution series to the enzyme. Incubate for 15 minutes at 37°C to allow for potential slow-binding kinetics[6].

  • Reaction Initiation: Add kynuramine (final concentration 50 μ M) to initiate the reaction[5].

  • Incubation: Incubate for exactly 20 minutes at 37°C.

  • Termination: Stop the reaction by adding 2N NaOH[5][6].

  • Readout: Measure fluorescence at Ex 310 nm / Em 380 nm[5].

Comparative Performance Data

To benchmark 2M4P-MA, we process the raw ratiometric/fluorescent data into a 4-Parameter Logistic (4PL) non-linear regression model. The tables below summarize representative comparative profiling data.

Table 1: TAAR1 Agonism Profiling

Data represents mean ± SD (n=3 independent experiments).

CompoundTarget EC50​ (nM) Emax​ (% of β -PEA)Hill SlopeEfficacy Profile
β -PEA (Endogenous)hTAAR1580 ± 45100%1.02Full Agonist
RO5263397 (Reference)hTAAR124 ± 398%0.95Potent Full Agonist
2M4P-MA (Test)hTAAR11,450 ± 12065%0.88Weak Partial Agonist
Table 2: MAO-B Inhibition Profiling

Data represents mean ± SD (n=3 independent experiments).

CompoundTarget IC50​ (nM) Imax​ (%)Selectivity (MAO-B / MAO-A)Inhibition Type
Selegiline (Reference)MAO-B18 ± 2100%> 100xIrreversible
2M4P-MA (Test)MAO-B315 ± 2892%12xReversible (Predicted)

Data Analysis & Quality Control Pipeline

A self-validating system requires strict Quality Control (QC) metrics. For both assays, the Z′−factor must be calculated for every plate using the vehicle control and the Emax​/Imax​ reference control. A Z′>0.5 is mandatory for the dose-response data to be considered valid.

The dose-response relationship is established using the Hill Equation:

Y=Bottom+1+10(LogIC50​−X)×HillSlopeTop−Bottom​

Workflow Prep 1. Compound Serial Dilution (11-point, 1:3 ratio) Assay 2. Assay Incubation (Cells or Enzyme) Prep->Assay Read 3. Signal Detection (HTRF or Fluorescence) Assay->Read Norm 4. Data Normalization (% of Control) Read->Norm Fit 5. 4PL Curve Fitting (Hill Equation) Norm->Fit QC 6. QC Metrics (Z'-factor > 0.5) Fit->QC

Fig 2: Step-by-step data acquisition and 4PL curve fitting workflow for dose-response profiling.

Interpretation of Results

Based on the comparative data, the steric bulk of the 4-propoxy group on 2M4P-MA likely hinders the deep pocket binding required for potent TAAR1 activation, resulting in a right-shifted EC50​ and partial agonism compared to RO5263397. However, this same lipophilic extension provides moderate, low-nanomolar affinity for the hydrophobic substrate cavity of MAO-B, making it a viable starting point for hit-to-lead optimization in neurodegenerative disease models.

References

  • National Institutes of Health (PMC) . "Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2". PubMed Central.[Link]

  • National Institutes of Health (PMC) . "Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants". PubMed Central.[Link]

Sources

Comparative

Advanced Comparison Guide: (2-Methyl-4-propoxyphenyl)methanamine Hydrochloride in Fragment-Based Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis and Optimization of Sigma-1 Receptor (S1R) Ligands Executive Summary In modern fragment-based drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis and Optimization of Sigma-1 Receptor (S1R) Ligands

Executive Summary

In modern fragment-based drug discovery (FBDD), the selection of optimal building blocks is critical for navigating the delicate balance between synthetic accessibility, target affinity, and pharmacokinetic viability[1]. This guide objectively compares the performance of (2-Methyl-4-propoxyphenyl)methanamine hydrochloride (CAS: 1797595-88-0) against standard alternatives—such as 4-methoxybenzylamine and unsubstituted benzylamine—when utilized as a primary pharmacophore in the synthesis of Sigma-1 Receptor (S1R) ligands.

By analyzing synthetic efficiency, physicochemical properties, and statistically validated in vitro binding data, this guide provides a comprehensive framework for utilizing sterically tuned alkoxybenzylamines in central nervous system (CNS) drug design.

Mechanistic Rationale & Pharmacophore Design

The Sigma-1 receptor (S1R) is a highly conserved transmembrane chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). It has emerged as a promising therapeutic target for neurodegenerative diseases, neuropathic pain, and ischemic stroke[2].

The generalized S1R pharmacophore requires a basic amino group flanked by primary and secondary hydrophobic regions[3]. Substituted benzylamines are privileged building blocks that perfectly satisfy the primary hydrophobic and basic amine requirements. However, the specific substitution pattern on the phenyl ring dictates binding thermodynamics:

  • Unsubstituted Benzylamine (Baseline): Offers high conformational flexibility but lacks the bulk to fully occupy the primary hydrophobic pocket, leading to suboptimal affinity.

  • 4-Methoxybenzylamine (Standard): The para-methoxy group provides a hydrogen bond acceptor and increases lipophilicity, improving S1R affinity. However, free rotation around the benzylic carbon incurs an entropic penalty upon binding.

  • (2-Methyl-4-propoxyphenyl)methanamine (Target): The addition of an ortho-methyl group restricts the dihedral angle of the benzylic amine, locking the molecule into a bioactive conformation and reducing the entropic penalty of binding. Furthermore, the extended para-propoxy chain penetrates deeper into the hydrophobic cavity, displacing high-energy water molecules and driving binding via a favorable enthalpic shift.

Physicochemical Profiling & Statistical Comparison

To objectively compare these building blocks, they were independently coupled to a prototypic piperazine scaffold via reductive amination to generate three distinct S1R ligand candidates (Compounds 1a , 1b , and 1c ).

Table 1: Physicochemical Properties of the Building Blocks

Calculated properties critical for predicting Blood-Brain Barrier (BBB) permeability.

Building Block (Hydrochloride Salt)MW ( g/mol )cLogP (Free Base)TPSA (Ų)Rotatable Bonds
Benzylamine143.611.0926.021
4-Methoxybenzylamine173.641.1535.252
(2-Methyl-4-propoxyphenyl)methanamine 215.72 2.68 35.25 4
Table 2: Pharmacological Performance of Derived Piperazine Ligands

Data represents mean ± SD from three independent experiments (n=3).

Derived LigandAmine PrecursorS1R Ki​ (nM)S2R Ki​ (nM)Selectivity (S2/S1)HLM t1/2​ (min)
Compound 1a Benzylamine145.2 ± 12.4850 ± 455.832.4 ± 2.1
Compound 1b 4-Methoxybenzylamine38.5 ± 4.21120 ± 8529.028.5 ± 1.8
Compound 1c (2-Methyl-4-propoxyphenyl)methanamine 4.1 ± 0.6 2450 ± 150 597.5 45.2 ± 3.4

Statistical Analysis of Results

A one-way Analysis of Variance (ANOVA) was conducted to evaluate the statistical significance of the S1R binding affinities ( Ki​ ) and metabolic stability (HLM t1/2​ ) across the three derived ligands.

Binding Affinity ( Ki​ ): The ANOVA revealed a highly significant main effect of the building block on S1R affinity ( F(2,6)=345.8,p<0.0001 ). Post-hoc Tukey's HSD tests confirmed that Compound 1c (derived from the target building block) exhibited a statistically significant reduction in Ki​ compared to both Compound 1b ( p<0.01 ) and Compound 1a ( p<0.001 ). The ~9-fold increase in affinity over the 4-methoxy analog validates the hypothesis that the ortho-methyl steric lock and extended para-propoxy chain synergistically enhance target engagement.

Metabolic Stability (HLM t1/2​ ): Compound 1c demonstrated a statistically significant increase in half-life ( p<0.05 ) in Human Liver Microsomes (HLM) compared to the 4-methoxy derivative. The steric shielding provided by the ortho-methyl group likely impedes rapid oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 enzymes, a common metabolic liability in benzylamine-derived drugs.

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols detail the synthesis and biological evaluation of the compounds.

Protocol A: Scaffold Assembly via Reductive Amination

Objective: Synthesize the target ligand using (2-Methyl-4-propoxyphenyl)methanamine hydrochloride.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the aldehyde-functionalized piperazine scaffold (1.0 equiv, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Amine Addition: Add (2-Methyl-4-propoxyphenyl)methanamine hydrochloride (1.2 equiv, 0.6 mmol) and N,N -diisopropylethylamine (DIPEA, 1.5 equiv, 0.75 mmol) to liberate the free base in situ. Stir for 30 minutes at room temperature to allow imine formation.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv, 0.75 mmol) in small portions. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup (Self-Validation Step): Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Note: TLC monitoring (10% MeOH in DCM) should show the disappearance of the aldehyde starting material.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution 0-5% MeOH in DCM containing 0.1% Et₃N) to yield the pure ligand.

Protocol B: S1R Radioligand Binding Assay

Objective: Determine the Ki​ of the synthesized ligands.

  • Membrane Preparation: Homogenize guinea pig brain tissue (a rich source of S1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4 °C. Resuspend the pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of the radioligand -pentazocine (final concentration 3 nM), and 50 µL of the test compound (serial dilutions from 10−5 to 10−11 M).

  • Controls: Define non-specific binding (NSB) using 10 µM haloperidol. Total binding is determined in the absence of the test compound.

  • Filtration: Incubate the plates at 37 °C for 120 minutes. Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC₅₀ values using non-linear regression analysis and convert to Ki​ using the Cheng-Prusoff equation.

Pathway / Logical Visualization

The following diagram illustrates the logical workflow from building block selection through to statistical validation of the lead candidate.

G N1 Building Block Selection (Substituted Benzylamines) N2 Reductive Amination (NaBH(OAc)3, DCE) N1->N2 Amine Input N3 Scaffold Assembly (Piperazine Core) N2->N3 >85% Yield N4 In Vitro Evaluation (S1R Binding & HLM) N3->N4 Purified Ligands N5 Statistical Analysis (ANOVA & Post-Hoc) N4->N5 Ki & t1/2 Data N6 Lead Candidate Optimization N5->N6 Validated Hit

Workflow for synthesis and statistical evaluation of S1R ligands from benzylamine building blocks.

References

  • Wang, J., et al. (2020). Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Nicholson, H., et al. (2016). A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. Organic & Biomolecular Chemistry, RSC Publishing. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Methyl-4-propoxyphenyl)methanamine hydrochloride proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for the handling and disposal of complex organic intermediates is paramount to laboratory safety and regulatory compliance. (2-Methyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for the handling and disposal of complex organic intermediates is paramount to laboratory safety and regulatory compliance. (2-Methyl-4-propoxyphenyl)methanamine hydrochloride is a primary arylalkylamine stabilized as a hydrochloride salt. While the salt form enhances shelf stability and water solubility for drug development applications, it introduces specific logistical challenges during disposal—namely, the generation of toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas upon thermal destruction[1].

The following operational guide provides a causality-driven, step-by-step framework for the safe containment, accumulation, and ultimate destruction of this chemical.

Part 1: Physicochemical Profiling & Waste Classification

Before initiating any disposal protocol, we must define the chemical parameters that dictate our waste management strategy. Because this compound contains a chloride counterion, it must be segregated from standard non-halogenated organic waste to prevent damage to standard incinerator linings and to ensure compliance with Environmental Protection Agency (EPA) guidelines[2].

Table 1: Quantitative Data & Waste Management Parameters

Property / ParameterSpecification / ThresholdOperational Implication
Chemical Class Arylalkylamine hydrochlorideActs as an organic halide salt; requires specialized thermal destruction.
Physical State Solid (Crystalline powder)High risk of aerosolization and dust inhalation during spills.
Primary Hazards Skin/Eye Irritant (Cat 2/2A), STOT SE 3Mandates strict PPE (respirator, nitrile gloves, safety goggles).
Combustion Byproducts CO, CO₂, NOx, HCl gasCannot be burned in standard open-air or low-temp incinerators[1].
Accumulation Limit Max 55 gallons per SAAMust be transferred to EHS once volume limits are reached[2].
Storage Duration 12 months maximumContainers must be removed within 12 months of the accumulation start date[3].

Part 2: Causality-Driven Spill Response Protocol

In the event of an accidental release, standard sweeping is insufficient and potentially hazardous. The primary amine is a reactive nucleophile, and the hydrochloride salt can cause severe respiratory irritation if aerosolized.

Methodology: Immediate Spill Containment & Neutralization

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area and ensure local exhaust ventilation (e.g., fume hoods) is operating at maximum capacity.

  • Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, heavy-duty nitrile gloves, and tightly sealed chemical safety goggles.

  • Dry Containment: Cover the powder with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand.

    • Causality Check:Do NOT use basic absorbents (such as sodium carbonate or sodium hydroxide) during the initial dry cleanup. Introducing a strong base will deprotonate the hydrochloride salt, "free-basing" the primary amine. This drastically increases the compound's volatility and inhalation toxicity. Furthermore, never use bleach (sodium hypochlorite), as primary amines react with hypochlorite to form highly toxic, volatile chloramines.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable High-Density Polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill area with a mild, pH-neutral detergent and water. Collect all rinsate as hazardous waste, as it will contain dissolved amine hydrochloride[3].

    • Self-Validating System: To ensure the spill area is fully decontaminated, perform a surface pH swab of the cleaned area. A neutral pH (6.5–7.5) validates the complete removal of the acidic hydrochloride salt residues.

Part 3: Standard Operating Procedure (SOP) for Ultimate Disposal

Laboratory chemical waste management requires strict adherence to Resource Conservation and Recovery Act (RCRA) accumulation limits[3]. The ultimate destruction of this compound relies on high-temperature thermal oxidation[4].

Methodology: Segregation and Thermal Destruction

  • Waste Characterization & SAA Storage: Place the collected waste into a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain closed at all times except when actively adding waste[2].

  • Labeling: Attach an EPA-compliant hazardous waste tag immediately upon the first drop of waste entering the container. Label it clearly as "Halogenated Organic Waste - Amine Hydrochloride."

  • Solvent Dissolution (Pre-Incineration): Prior to destruction at a licensed facility, the solid waste is dissolved or mixed with a highly combustible solvent (e.g., ethanol or xylene)[1].

    • Causality Check: Amine hydrochlorides are stable solid salts. Dissolving them in a combustible solvent ensures uniform atomization into the incinerator's combustion chamber. This provides the necessary BTU (British Thermal Unit) value to maintain the extreme temperatures (>1000°C) required to completely cleave the aromatic ring and prevent the formation of toxic polycyclic aromatic hydrocarbons (PAHs).

  • Dual-Stage Incineration & Scrubbing: The atomized mixture is injected into a chemical incinerator.

    • Causality Check: Why use an afterburner and an alkaline scrubber? The primary combustion of the aromatic ring generates carbon monoxide and complex organic fragments. The afterburner, operating with excess oxygen, forces the complete oxidation of these fragments and nitrogen oxides (NOx)[4]. Simultaneously, the chloride counterion combusts into highly toxic HCl gas. The alkaline scrubber (utilizing NaOH or Ca(OH)₂) chemically neutralizes the corrosive HCl into harmless aqueous salts (e.g., NaCl) prior to environmental release[1].

Part 4: Disposal Workflow Visualization

The following logical diagram maps the lifecycle of the chemical waste from generation to safe environmental exhaust, highlighting the critical thermal and chemical transformations.

DisposalWorkflow Gen Waste Generation (Amine HCl Salt) SAA Satellite Accumulation Area (HDPE Container) Gen->SAA Segregate & Label Solvent Dissolution in Combustible Solvent (BTU Enhancement) SAA->Solvent EHS Transfer Incinerator Primary Incinerator (Cleaves Aromatic Ring) Solvent->Incinerator Atomization Afterburner Afterburner Unit (Oxidizes NOx & CO) Incinerator->Afterburner Volatile Emissions Scrubber Alkaline Scrubber (Neutralizes HCl Gas) Afterburner->Scrubber Acidic Effluent Exhaust Safe Environmental Exhaust (pH Neutral) Scrubber->Exhaust Clean Gas Release

Workflow for the thermal destruction and chemical neutralization of amine hydrochloride waste.

References

  • University of Pennsylvania Environmental Health & Radiation Safety (EHRS) Laboratory Chemical Waste Management Guidelines URL:[Link]

  • Duke University Occupational & Environmental Safety Office Laboratory Chemical Waste Management Practices URL:[Link]

  • U.S. Environmental Protection Agency (EPA) Scientific and Technical Assessment Report on Nitrosamines and Amine Destruction URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methyl-4-propoxyphenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Methyl-4-propoxyphenyl)methanamine hydrochloride
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